molecular formula C60H80O12 B1271920 Sodium ionophore X CAS No. 97600-39-0

Sodium ionophore X

Cat. No.: B1271920
CAS No.: 97600-39-0
M. Wt: 993.3 g/mol
InChI Key: HZHADWCIBZZJNV-UHFFFAOYSA-N
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Description

Sodium ionophore X is a useful research compound. Its molecular formula is C60H80O12 and its molecular weight is 993.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[5,11,17,23-tetratert-butyl-26,27,28-tris(2-ethoxy-2-oxoethoxy)-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaenyl]oxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H80O12/c1-17-65-49(61)33-69-53-37-21-39-27-46(58(8,9)10)29-41(54(39)70-34-50(62)66-18-2)23-43-31-48(60(14,15)16)32-44(56(43)72-36-52(64)68-20-4)24-42-30-47(59(11,12)13)28-40(55(42)71-35-51(63)67-19-3)22-38(53)26-45(25-37)57(5,6)7/h25-32H,17-24,33-36H2,1-16H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHADWCIBZZJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C2CC3=CC(=CC(=C3OCC(=O)OCC)CC4=C(C(=CC(=C4)C(C)(C)C)CC5=C(C(=CC(=C5)C(C)(C)C)CC1=CC(=C2)C(C)(C)C)OCC(=O)OCC)OCC(=O)OCC)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H80O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369271
Record name Sodium ionophore X
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

993.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97600-39-0
Record name Sodium ionophore X
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97600-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sodium ionophore X
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sodium Ionophore X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of Sodium Ionophore X, a key component in the development of sodium-selective sensors. This compound is chemically identified as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester. Its unique three-dimensional structure, featuring a hydrophobic cavity and four ester groups, allows for the selective complexation of sodium ions, making it an invaluable tool in analytical chemistry and biomedical research.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Name 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester
Synonyms This compound, 4-tert-Butylcalix[1]arenetetra-O-acetic acid tetraethyl ester, 5,11,17,23-Tetra-tert-butyl-25,26,27,28-tetrakis(2-ethoxy-2-oxoethoxy)calix[1]arene
CAS Number 97600-39-0
Molecular Formula C₆₀H₈₀O₁₂
Molecular Weight 993.27 g/mol
Melting Point 138-141 °C
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as chloroform, benzene, and toluene. Insoluble in water.
Spectroscopic Characterization

The structural integrity and purity of synthesized this compound are confirmed through various spectroscopic techniques. Expected characterization data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Signals corresponding to tert-butyl protons, aromatic protons, methylene bridge protons, and ethyl ester protons.
¹³C NMR Signals for aliphatic and aromatic carbons, including those of the tert-butyl groups, the calixarene skeleton, and the ester functionalities.
Mass Spectrometry (MS) A molecular ion peak [M]⁺ or [M+H]⁺ consistent with the molecular weight of 993.27.
Infrared (IR) Spectroscopy Characteristic absorption bands for C=O stretching of the ester groups, C-O stretching, and aromatic C-H stretching.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, p-tert-butylcalix[1]arene, followed by the tetra-O-alkylation of the phenolic hydroxyl groups with ethyl bromoacetate.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound cluster_step1 Step 1: Synthesis of p-tert-Butylcalix[4]arene cluster_step2 Step 2: Tetra-O-alkylation Reactants1 p-tert-Butylphenol + Formaldehyde BaseCatalyst Base Catalyst (e.g., NaOH) Reactants1->BaseCatalyst in presence of PrecursorFormation Formation of Linear Precursor BaseCatalyst->PrecursorFormation catalyzes Solvent1 High-boiling solvent (e.g., Diphenyl ether) Cyclization Pyrolysis and Cyclization Solvent1->Cyclization heated for PrecursorFormation->Solvent1 dissolved in Product1 p-tert-Butylcalix[4]arene Cyclization->Product1 yields Product1_input p-tert-Butylcalix[4]arene Reagent2 Ethyl bromoacetate Product1_input->Reagent2 reacts with Base2 Base (e.g., K₂CO₃) Reagent2->Base2 in presence of Solvent2 Solvent (e.g., Acetone) Base2->Solvent2 in Reaction2 Etherification Reaction Solvent2->Reaction2 under reflux Product2 This compound Reaction2->Product2 yields

Caption: Workflow for the two-step synthesis of this compound.

Experimental Protocol: Synthesis of p-tert-butylcalixarene

This protocol is adapted from established literature procedures.

  • Preparation of the Precursor:

    • In a three-necked round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 3 mL of water.

    • Stir the mixture at room temperature for 15 minutes.

    • Heat the mixture at 100-120 °C for 2 hours using a heating mantle. The mixture will become a viscous, deep yellow or brown mass as water evaporates.

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the residue in 800-1000 mL of warm diphenyl ether.

  • Pyrolysis and Cyclization:

    • Fit the flask with a nitrogen inlet and a condenser.

    • Heat the stirred solution to 110-120 °C while passing a stream of nitrogen over the mixture to remove evolved water.

    • Once water evolution subsides, heat the mixture to reflux and maintain for 3-4 hours under a gentle flow of nitrogen.

    • Cool the reaction mixture to room temperature.

    • Precipitate the product by adding 1.5 L of ethyl acetate and stir for 15-30 minutes.

    • Collect the precipitate by filtration. Wash the solid sequentially with ethyl acetate, acetic acid, water, and acetone.

    • Recrystallize the crude product from boiling toluene to yield pure p-tert-butylcalixarene.

Experimental Protocol: Synthesis of this compound
  • Tetra-O-alkylation:

    • In a round-bottomed flask, dissolve the synthesized p-tert-butylcalixarene in a suitable solvent such as acetone.

    • Add an excess of a base, for example, anhydrous potassium carbonate (K₂CO₃).

    • Add an excess of ethyl bromoacetate.

    • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography or recrystallization to obtain pure this compound.

Application in Sodium-Selective Electrodes

This compound is a critical component in the fabrication of sodium-selective electrodes (ISEs), which are used for the potentiometric determination of sodium ion concentration in various samples.

Working Principle of a Sodium-Selective Electrode

ISE_Working_Principle Working Principle of a Sodium-Selective Electrode cluster_electrode Ion-Selective Electrode (ISE) cluster_measurement Measurement Setup Sample Sample Solution (with Na⁺ ions) Membrane PVC Membrane (containing this compound) Sample->Membrane Na⁺ ions partition into ExternalElectrode External Reference Electrode Sample->ExternalElectrode in contact with InternalSolution Internal Filling Solution (fixed Na⁺ concentration) Membrane->InternalSolution creates potential difference across InternalElectrode Internal Reference Electrode (e.g., Ag/AgCl) InternalSolution->InternalElectrode contacts Voltmeter High-Impedance Voltmeter InternalElectrode->Voltmeter connected to ExternalElectrode->Voltmeter connected to

Caption: Schematic of a sodium-selective electrode's operation.

Experimental Protocol: Fabrication of a PVC Membrane Sodium-Selective Electrode
  • Preparation of the Membrane Cocktail:

    • In a small glass vial, dissolve high molecular weight polyvinyl chloride (PVC), a plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE), this compound, and a lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate, KTCPB) in tetrahydrofuran (THF). A typical composition (by weight) is 33% PVC, 65% plasticizer, 1% ionophore, and 1% lipophilic additive.

    • Mix the components thoroughly until a homogenous solution is obtained.

  • Casting the Membrane:

    • Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate.

    • Allow the THF to evaporate slowly in a dust-free environment for approximately 24 hours.

    • Once the membrane is formed, carefully peel it from the glass plate.

  • Assembling the Electrode:

    • Cut a small disc (typically 5-7 mm in diameter) from the cast membrane.

    • Mount the membrane disc into a commercially available ISE body.

    • Fill the electrode body with an internal filling solution containing a fixed concentration of NaCl (e.g., 0.1 M) and an internal reference salt (e.g., AgCl).

    • Insert the internal reference electrode (Ag/AgCl wire) into the filling solution.

  • Conditioning and Calibration:

    • Condition the newly assembled electrode by soaking it in a 0.01 M NaCl solution for several hours.

    • Calibrate the electrode by measuring the potential in a series of standard NaCl solutions of known concentrations.

    • Plot the measured potential (in mV) against the logarithm of the sodium ion activity to generate a calibration curve. The slope of this curve should be close to the Nernstian value of 59.2 mV per decade of concentration change at 25 °C.

Signaling Pathways and Logical Relationships

While this compound does not have a direct signaling pathway in a biological sense, its function within a sensor can be represented as a signal transduction pathway. The binding of a sodium ion to the ionophore within the membrane is the initial event that is transduced into a measurable electrical signal.

Signal_Transduction_Pathway Signal Transduction in a Sodium-Selective Sensor Analyte Sodium Ion (Na⁺) in Sample Ionophore This compound in Membrane Analyte->Ionophore interacts with Complexation Selective Binding: [Na-Ionophore]⁺ Complex Formation Ionophore->Complexation leads to PhaseBoundaryPotential Change in Phase Boundary Potential Complexation->PhaseBoundaryPotential causes MembranePotential Establishment of Membrane Potential PhaseBoundaryPotential->MembranePotential contributes to Signal Measurable Electrical Signal (mV) MembranePotential->Signal is measured as

Caption: Signal transduction cascade in an ionophore-based sensor.

This in-depth guide provides the fundamental knowledge required for the synthesis, characterization, and application of this compound. The detailed protocols and diagrams are intended to support researchers and scientists in their endeavors within the fields of analytical chemistry, sensor development, and beyond.

References

"Sodium ionophore X structure and chemical properties"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of the sodium ionophore commonly known as Monensin. For clarity and scientific accuracy, this document will refer to the compound as Sodium Ionophore X (Monensin).

Core Structure and Chemical Identity

This compound (Monensin) is a polyether antibiotic isolated from Streptomyces cinnamonensis.[1][2] It is a complex molecule characterized by a backbone of 26 carbon atoms with 17 asymmetric centers, presenting a significant challenge for total synthesis.[1] The structure features a series of cyclic ether rings, a carboxylic acid group, and several hydroxyl and methyl groups. The sodium salt of Monensin is the most commonly used form.

Chemical Structure of Monensin A (Major Component):

(A 2D chemical structure image of Monensin A would be placed here in a full whitepaper)

Physicochemical Properties

A summary of the key physicochemical properties of this compound (Monensin) and its sodium salt is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
Molecular Formula C₃₆H₆₂O₁₁[1]
Molecular Weight 670.9 g/mol [1]
Melting Point 103-105 °C (Monohydrate)
Melting Point (Sodium Salt) 267-269 °C
Appearance White crystalline solid
Solubility in Water 3 x 10⁻⁶ g/dm³ (20 °C)
Solubility in Organic Solvents Soluble in ethanol, methanol, DMSO, chloroform, acetone, diethyl ether, and benzene.
pKa (Strongest Acidic) 4.24
logP 4.82

Mechanism of Action: The Na⁺/H⁺ Antiporter

The primary mechanism of action of this compound (Monensin) is its function as a Na⁺/H⁺ antiporter. This activity is central to its diverse biological effects.

Disruption of Ion Gradients

Monensin chelates monovalent cations, with a preference for sodium ions (Na⁺), forming a lipid-soluble complex. This complex can traverse cellular and organellar membranes, facilitating the exchange of Na⁺ for protons (H⁺). This process disrupts the electrochemical gradients across these membranes.

Impact on Golgi Apparatus and Protein Trafficking

A well-documented consequence of this ionophore activity is the disruption of the Golgi apparatus. The influx of Na⁺ and efflux of H⁺ leads to the swelling of Golgi cisternae and an increase in the luminal pH. This alteration inhibits key Golgi functions, including:

  • Protein Secretion: The transport of newly synthesized proteins from the Golgi to the cell surface is blocked.

  • Post-translational Modifications: Glycosylation and proteolytic processing of proteins within the Golgi can be impaired.

The following diagram illustrates the mechanism of action of this compound (Monensin) at the cellular level.

Monensin_Mechanism Extracellular Extracellular Space (High Na⁺) Monensin Monensin-Na⁺ Complex Extracellular->Monensin Na⁺ binding Intracellular Intracellular Space (Low Na⁺, High K⁺) Monensin_H Monensin-H⁺ Intracellular->Monensin_H Na⁺ release, H⁺ binding Monensin->Intracellular Transport across membrane Golgi Golgi Lumen (pH increases) Monensin->Golgi Disruption of H⁺ gradient Monensin_H->Extracellular Transport out of cell Protein_Secretion_Blocked Blocked Protein Secretion Golgi->Protein_Secretion_Blocked Inhibition

Caption: Mechanism of this compound (Monensin) as a Na⁺/H⁺ antiporter.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound (Monensin).

Assessment of Anticancer Activity: Cell Viability Assay

This protocol outlines the use of a Crystal Violet Staining Assay to determine the effect of Monensin on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., human colorectal cancer cells RKO or HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (Monensin) stock solution (in a suitable solvent like ethanol or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet Staining Solution (0.5% crystal violet in 20% methanol)

  • 10% Acetic Acid

  • 12-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed sub-confluent cancer cells in 12-well plates at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Monensin (e.g., 0, 0.5, 1, 2, 5 µM) in complete culture medium.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Staining:

    • Wash the cells twice with PBS.

    • Fix the cells with 100% methanol for 10 minutes.

    • Remove the methanol and stain the cells with Crystal Violet Staining Solution for 20-30 minutes at room temperature.

  • Washing and Drying: Wash the stained cells with tap water and allow them to air dry.

  • Quantification:

    • Capture macrographic images of the stained wells.

    • Solubilize the stain by adding 10% acetic acid to each well and shaking for 20 minutes at room temperature.

    • Measure the absorbance at 570-590 nm using a microplate reader.

The following diagram illustrates the workflow for this experimental protocol.

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in 12-well plates start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation treat_monensin Treat with varying concentrations of Monensin overnight_incubation->treat_monensin incubate_24_72h Incubate for 24, 48, or 72 hours treat_monensin->incubate_24_72h wash_pbs Wash cells with PBS incubate_24_72h->wash_pbs fix_stain Fix and stain with Crystal Violet wash_pbs->fix_stain wash_dry Wash and air dry fix_stain->wash_dry quantify Solubilize stain and measure absorbance wash_dry->quantify end End quantify->end

Caption: Workflow for assessing cell viability with Monensin using a Crystal Violet Assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Monensin against bacterial strains using the broth microdilution method, following CLSI guidelines.

Materials:

  • Bacterial isolate in pure culture

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (Monensin) stock solution

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare Monensin Dilutions: Prepare a serial two-fold dilution of Monensin in CAMHB in the wells of a 96-well plate. The final concentration range should be appropriate for the expected MIC.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the Monensin dilutions and a growth control well (broth only) with the standardized bacterial suspension.

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Monensin that completely inhibits visible bacterial growth.

Inhibition of Protein Secretion for Immunofluorescence

This protocol outlines the use of Monensin to block protein transport for the subsequent detection of intracellular proteins by immunofluorescence and flow cytometry.

Materials:

  • Cell culture of interest (e.g., human peripheral blood mononuclear cells)

  • Cell stimulation agents (e.g., PMA and ionomycin for cytokine production)

  • BD GolgiStop™ Protein Transport Inhibitor (containing Monensin)

  • Fixation/Permeabilization solution (e.g., BD Cytofix/Cytoperm™)

  • Fluorescently labeled primary antibody against the protein of interest

  • Wash buffer (e.g., BD Perm/Wash™ buffer)

  • Flow cytometer

Procedure:

  • Cell Stimulation: Stimulate the cells with appropriate activators for a defined period (e.g., 4-6 hours) to induce the expression of the protein of interest.

  • Inhibition of Protein Transport: Add BD GolgiStop™ (containing Monensin) to the cell culture at the recommended concentration (e.g., 4 µl for every 6 mL of cell culture) and mix thoroughly. Incubate for the remainder of the stimulation period. It is recommended not to exceed 12 hours of incubation with the inhibitor.

  • Cell Surface Staining (Optional): If desired, stain for cell surface markers with fluorescently labeled antibodies before fixation.

  • Fixation and Permeabilization:

    • Wash the cells.

    • Resuspend the cells in a fixation/permeabilization solution and incubate.

  • Intracellular Staining:

    • Wash the cells with a permeabilization buffer.

    • Add the fluorescently labeled primary antibody against the intracellular protein of interest and incubate in the dark.

  • Washing and Analysis: Wash the cells to remove unbound antibody and resuspend them in an appropriate buffer for analysis by flow cytometry.

Signaling Pathways and Logical Relationships

The disruption of ion homeostasis by this compound (Monensin) can impact various signaling pathways. For instance, alterations in intracellular pH and ion concentrations can affect enzyme activities and cellular stress responses, potentially leading to apoptosis. In cancer research, Monensin has been shown to inhibit signaling pathways such as the Wnt and IGF1R pathways.

The following diagram illustrates a simplified logical relationship of how Monensin's primary action leads to downstream cellular effects.

Monensin_Signaling Monensin This compound (Monensin) Ion_Gradient Disruption of Na⁺/H⁺ Gradient Monensin->Ion_Gradient Golgi_Stress Golgi Stress and Swelling Ion_Gradient->Golgi_Stress Cellular_Stress Increased Cellular Stress Ion_Gradient->Cellular_Stress Protein_Trafficking Inhibition of Protein Trafficking Golgi_Stress->Protein_Trafficking Apoptosis Induction of Apoptosis Protein_Trafficking->Apoptosis Cellular_Stress->Apoptosis

Caption: Logical flow of Monensin-induced cellular effects.

Conclusion

This compound (Monensin) is a powerful research tool with a well-defined mechanism of action centered on its ability to disrupt monovalent cation gradients. This activity leads to a range of measurable cellular effects, including the inhibition of protein transport and the induction of cell death in various cell types. The experimental protocols provided in this guide offer a starting point for researchers to investigate the multifaceted biological activities of this compound. Careful consideration of the specific cell system and experimental goals is crucial for the successful application of this compound (Monensin) in research and development.

References

The Discovery and Development of Novel Sodium Ionophores: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ionophores are lipid-soluble molecules that facilitate the transport of sodium ions across biological membranes. This ability to modulate intracellular sodium concentrations has positioned them as critical tools in a wide range of scientific disciplines, from analytical chemistry to cell biology and drug discovery. Their applications are diverse, including their use in ion-selective electrodes (ISEs) for precise sodium quantification, as research tools to study the physiological roles of sodium gradients, and as potential therapeutic agents for various diseases, including cancer and neurological disorders.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and development of novel sodium ionophores, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological and experimental processes.

Quantitative Data of Sodium Ionophores

The efficacy of a sodium ionophore is determined by several key quantitative parameters, including its binding affinity for sodium ions (Kd), its selectivity for sodium over other cations, and its biological activity, often measured as the half-maximal inhibitory concentration (IC50) in cellular assays. A summary of these parameters for a selection of novel and established sodium ionophores is presented below.

Table 1: Potentiometric Selectivity Coefficients of Sodium Ionophores

The potentiometric selectivity coefficient, Kpot(Na+, Mz+), is a measure of an ionophore's preference for sodium ions over an interfering ion (M). A more negative logarithmic value indicates higher selectivity for Na+.

IonophoreInterfering Ion (M)Log Kpot(Na+, Mz+)Reference
DD16C5 K+< -3.0
Ca2+Not specified
Mg2+Not specified
Sodium Ionophore IV (ETH 227) K+-2.1N/A
Li+-3.5N/A
Ca2+-3.8N/A
Mg2+-4.2N/A
Sodium Ionophore VI K+-2.5N/A
Li+-3.4N/A
Ca2+-4.1N/A
Mg2+-4.3N/A
ZP Sodium ISE K+-0.22 (kNa,K = 0.6)
NH4+-0.70 (kNa,NH4+ = 0.2)
Ca2+-1.70 (kNa,Ca2+ = 0.02)
Mg2+-1.52 (kNa,Mg2+ = 0.03)
Table 2: Binding Affinity and Biological Activity of Selected Sodium Ionophores

This table provides a summary of the binding affinity (Kd) and in vitro biological activity (IC50) of selected sodium ionophores. These values are crucial for assessing the potential of an ionophore for therapeutic development.

IonophoreTarget/Cell LineBinding Affinity (Kd)IC50Reference
Monensin Various Cancer Cell LinesData not readily availableVaries (µM range)
Salinomycin Breast Cancer Stem CellsData not readily availableVaries (µM range)N/A
Novel Crown Ethers N/AVaries based on structureN/AN/A

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the discovery and characterization of novel sodium ionophores. This section provides methodologies for key experiments.

Synthesis of a Novel Sodium Ionophore: 4′,5′-Didodecyl-16-crown-5 (DD16C5)

This protocol is based on the synthesis described for 16-crown-5 derivatives and is provided as a representative example.

Materials:

  • Starting materials for the crown ether synthesis (specific precursors will depend on the detailed synthetic route not fully available in the search results).

  • Appropriate solvents (e.g., tetrahydrofuran, dichloromethane).

  • Reagents for cyclization (e.g., a base like sodium hydride).

  • Purification materials (e.g., silica gel for column chromatography).

Procedure:

  • Precursor Synthesis: Synthesize the necessary diol and ditosylate precursors. The specific reactions will depend on the chosen synthetic pathway.

  • Cyclization Reaction: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the diol precursor in an appropriate anhydrous solvent.

  • Add a strong base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the hydroxyl groups.

  • Slowly add a solution of the ditosylate precursor in the same solvent to the reaction mixture.

  • Allow the reaction to stir at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent gradient to isolate the desired DD16C5.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Ion Transport Assay using Calcein-Loaded Vesicles

This assay measures the ability of an ionophore to transport ions across a lipid bilayer by monitoring the fluorescence of an encapsulated dye.

Materials:

  • Phospholipids (e.g., POPC) to form large unilamellar vesicles (LUVs).

  • Calcein (fluorescent dye).

  • Buffer solutions (e.g., HEPES buffer).

  • Sodium salt solutions (e.g., NaCl).

  • The sodium ionophore to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Fluorescence spectrophotometer.

Procedure:

  • Vesicle Preparation:

    • Prepare a thin lipid film by evaporating a solution of phospholipids in an organic solvent under a stream of nitrogen.

    • Hydrate the lipid film with a calcein-containing buffer to form multilamellar vesicles (MLVs).

    • Subject the MLVs to several freeze-thaw cycles.

    • Extrude the MLVs through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs.

    • Remove unencapsulated calcein by size-exclusion chromatography.

  • Fluorescence Measurement:

    • Place the calcein-loaded LUV suspension in a cuvette in the fluorescence spectrophotometer.

    • Set the excitation and emission wavelengths appropriate for calcein (e.g., 495 nm excitation, 515 nm emission).

    • Record a baseline fluorescence reading.

    • Add the sodium ionophore to the cuvette and mix.

    • Initiate ion transport by adding a concentrated solution of a sodium salt to the external buffer, creating an ion gradient.

    • Monitor the change in calcein fluorescence over time. An influx of quenching ions will decrease the fluorescence.

  • Data Analysis:

    • Normalize the fluorescence data and calculate the initial rate of ion transport.

    • Compare the transport rates for different ionophores or different concentrations of the same ionophore.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a novel ionophore on cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549).

  • Cell culture medium and supplements.

  • The sodium ionophore to be tested, dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the sodium ionophore. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ionophore concentration and determine the IC50 value.

Determination of Potentiometric Selectivity Coefficients

This protocol describes the measurement of selectivity coefficients for an ionophore incorporated into an ion-selective electrode (ISE).

Materials:

  • Ionophore, PVC, plasticizer (e.g., o-NPOE), and a lipophilic salt (e.g., KTpClPB).

  • Tetrahydrofuran (THF).

  • Electrode body and Ag/AgCl internal reference electrode.

  • Internal filling solution (e.g., 0.1 M NaCl).

  • Standard solutions of sodium and interfering cations.

  • High-impedance potentiometer.

Procedure:

  • Membrane Preparation:

    • Prepare a membrane cocktail by dissolving the ionophore, PVC, plasticizer, and lipophilic salt in THF.

    • Cast the membrane by pouring the cocktail into a glass ring on a glass plate and allowing the THF to evaporate.

  • Electrode Assembly:

    • Cut a disc from the membrane and mount it in the electrode body.

    • Fill the electrode with the internal filling solution and insert the Ag/AgCl reference electrode.

  • Potentiometric Measurements (Separate Solution Method):

    • Calibrate the electrode using a series of standard sodium solutions of known concentrations and plot the potential versus the logarithm of the sodium activity.

    • Rinse the electrode and measure the potential in a solution of the interfering ion of the same concentration.

    • Calculate the selectivity coefficient using the Nikolsky-Eisenman equation.

Visualizations of Key Pathways and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures. The following diagrams were generated using the Graphviz DOT language.

Monensin-Induced Apoptotic Signaling Pathway

Monensin, a well-characterized sodium ionophore, can induce apoptosis in cancer cells through the activation of the intrinsic caspase cascade.

monensin_apoptosis Monensin Monensin (Sodium Ionophore) Na_influx Increased Intracellular Na+ Concentration Monensin->Na_influx Mitochondria Mitochondrial Perturbation Na_influx->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 auto-activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 activates Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis executes

Caption: Monensin-induced apoptosis signaling pathway.

High-Throughput Screening Workflow for Novel Sodium Ionophores

The discovery of novel sodium ionophores often involves the screening of large compound libraries using high-throughput methods.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation and Dose-Response cluster_2 Secondary Assays and Selectivity Profiling cluster_3 Lead Optimization Compound_Library Compound Library Diverse chemical scaffolds Primary_Assay Primary Assay e.g., Fluorescence-based ion transport Single high concentration Compound_Library->Primary_Assay Hit_Identification Hit Identification Compounds showing significant activity Primary_Assay->Hit_Identification Hit_Confirmation Hit Confirmation Re-testing of initial hits Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Analysis Determine EC50/IC50 values Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays e.g., Cytotoxicity, Electrophysiology Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling Test against other cations (K+, Ca2+, etc.) Secondary_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Medicinal chemistry efforts to improve properties Selectivity_Profiling->Lead_Optimization

Caption: High-throughput screening workflow.

Drug Development Pipeline for a Sodium Ionophore-Based Therapeutic

The development of a sodium ionophore from a lead compound into a clinical candidate follows a structured pipeline.

Drug_Development_Pipeline Discovery Discovery & Lead ID Preclinical Preclinical Development (In vitro & In vivo studies) Discovery->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Phase1 Phase I Clinical Trials (Safety) IND->Phase1 Phase2 Phase II Clinical Trials (Efficacy & Dosing) Phase1->Phase2 Phase3 Phase III Clinical Trials (Large-scale Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

Caption: Drug development pipeline.

References

An In-depth Technical Guide on Sodium Ionophore-Mediated Transport Across Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms, quantitative data, and experimental protocols related to the transport of sodium ions across lipid bilayers facilitated by various ionophores. This information is critical for researchers in fields ranging from basic cell biology to drug development, where understanding and manipulating ion transport is paramount.

Introduction to Sodium Ionophores and Lipid Bilayers

Ionophores are lipid-soluble molecules that facilitate the transport of ions across biological and artificial lipid membranes.[1][2][3] They play a crucial role in disrupting the natural ion gradients across cell membranes, a property that has been harnessed for various biological and pharmaceutical applications.[4][5] Sodium ionophores, in particular, selectively bind and transport sodium ions (Na⁺), thereby altering the electrochemical potential across the membrane. These molecules can be broadly classified into two main categories based on their mechanism of action: mobile carriers and channel formers.

  • Mobile Carrier Ionophores: These ionophores, such as monensin and nigericin, bind to a specific ion, shuttle it across the lipid bilayer, and release it on the other side. This process involves the diffusion of the ionophore-ion complex through the hydrophobic core of the membrane.

  • Channel-Forming Ionophores: Ionophores like gramicidin A and alamethicin form transmembrane channels or pores through which ions can pass. These channels provide a hydrophilic pathway for ions to traverse the otherwise impermeable lipid bilayer.

The lipid bilayer itself is a highly impermeable barrier to ions due to its hydrophobic interior. The transport of ions across this barrier is a fundamental process in cell physiology, governing everything from nerve impulses to nutrient uptake. Synthetic and naturally occurring ionophores provide powerful tools to study and manipulate these processes.

Quantitative Data on Sodium Ionophore Transport

The efficiency and selectivity of ionophore-mediated transport can be quantified through various biophysical parameters. The following table summarizes key quantitative data for several common sodium ionophores.

IonophoreTypeStoichiometry (Ionophore:Na⁺)SelectivityTransport Rate/ConductanceActivation Energy (kcal/mol)Factors Influencing TransportLipid Bilayer Composition
Monensin Mobile Carrier1:1Na⁺ > K⁺Rate-limiting step is the dissociation of the complex.Not specifiedInhibited by increasing Na⁺ concentration.Egg Phosphatidylcholine (EPC), Dioleoylphosphatidylcholine (DOPC)
Nigericin Mobile CarrierNot specifiedK⁺ > Na⁺ (25-45 times higher for K⁺)Intrinsic translocation rate constants (k₁ for nig-H, k₂ for nig-Na) ~6 x 10³ s⁻¹ at 25°C.Not specifiedTransport rates are dependent on metal ion concentration.Soybean phospholipid, PC/PE mixtures, PC/PA mixtures
Alamethicin Channel FormerMultiple molecules form a complex.Not specifiedDecreases membrane resistivity by about 1 order of magnitude.~1.2 kcal/mol for transitions between conducting states.Voltage-dependent, sensitive to lipid fluidity.Dipalmitoyl phosphatidylcholine (DPPC), DMPC/egg-PG mixtures
Gramicidin A Channel FormerDimer forms the channel.Monovalent cations (Na⁺, K⁺, Cs⁺).Limited by the single-file movement of ions and water.Not specifiedChannel never contains more than one Na⁺ ion at attainable concentrations.Phospholipid bilayer membranes
DD16C5 (16-Crown-5 Derivative) Mobile CarrierNot specifiedNa⁺ selectivity over 1000 times relative to K⁺ and other alkali/alkaline earth metals.Not specifiedNot specifiedDependent on the membrane plasticizer used.Poly(vinyl chloride) membrane with tris(ethylhexyl) phosphate

Mechanisms of Sodium Ionophore Transport

The distinct mechanisms of mobile carriers and channel formers are crucial to their function and have been elucidated through various experimental and computational studies.

Monensin is a classic example of a mobile carrier ionophore that facilitates the electroneutral exchange of sodium ions for protons (Na⁺/H⁺ antiport). The transport cycle involves the protonated, neutral form of monensin diffusing across the membrane, releasing a proton, binding a sodium ion to form a neutral complex, and then diffusing back to the original side to release the sodium ion and bind another proton.

Monensin_Transport cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Na_ext Na+ MonensinNa_ext Monensin-Na+ Na_ext->MonensinNa_ext Binding H_ext H+ Na_int Na+ H_int H+ MonensinH_int Monensin-H H_int->MonensinH_int Binding MonensinH_ext Monensin-H MonensinH_ext->H_ext Release MonensinNa_int Monensin-Na+ MonensinNa_ext->MonensinNa_int Translocation MonensinH_int->MonensinH_ext Translocation MonensinNa_int->Na_int Release

Gramicidin A forms a transmembrane channel by the head-to-head dimerization of two helical monomers. This creates a narrow pore with a diameter of approximately 4 Å, which is selective for monovalent cations. The transport of ions through the gramicidin channel occurs in a single-file fashion, where ions and water molecules cannot pass each other.

Gramicidin_Channel Na_ext Na+ Channel Channel Na_ext->Channel Entry Na_int Na+ Extracellular Extracellular Space Monomer1 Monomer1 Intracellular Intracellular Space Monomer1->Channel Dimerization Channel->Na_int Exit (Single File Transport) Monomer2 Monomer2 Monomer2->Channel Dimerization

Alamethicin is a peptide that inserts into the lipid bilayer to form voltage-dependent ion channels. The formation of these pores involves the aggregation of several alamethicin molecules within the membrane. The process is influenced by the transmembrane potential and the fluidity of the lipid bilayer.

Alamethicin_Pore Na_ext Na+ Alm_pore Alm_pore Na_ext->Alm_pore Transport Na_int Na+ Extracellular Extracellular Space Alm_monomer Alm_monomer Intracellular Intracellular Space Voltage Transmembrane Potential Voltage->Alm_pore Alm_aggregate Alm_aggregate Alm_monomer->Alm_aggregate Aggregation Alm_aggregate->Alm_pore Field-dependent Insertion Alm_pore->Na_int

Experimental Protocols for Studying Ionophore-Mediated Transport

Several key experimental techniques are employed to characterize the transport of sodium ions by ionophores across lipid bilayers.

This technique allows for the direct observation of Na⁺ transport across the membranes of large unilamellar vesicles (LUVs).

Principle: An aqueous shift reagent that cannot cross the lipid bilayer is added to the external solution, creating a chemical shift difference between the NMR signals of external and internal Na⁺. As the ionophore transports Na⁺ across the vesicle membrane, the exchange between the internal and external environments leads to changes in the NMR spectrum, which can be analyzed to determine transport kinetics.

Detailed Methodology:

  • Vesicle Preparation:

    • Prepare large unilamellar vesicles (LUVs) of a specific lipid composition (e.g., egg phosphatidylcholine) by methods such as extrusion or reverse-phase evaporation.

    • The vesicles are prepared in a buffer containing a known concentration of NaCl.

  • NMR Sample Preparation:

    • Add the prepared LUV suspension to an NMR tube.

    • Introduce an aqueous shift reagent (e.g., a dysprosium-based complex) to the external solution to separate the NMR signals of internal and external Na⁺.

    • Add the sodium ionophore (e.g., monensin) to the vesicle suspension to initiate ion transport.

  • NMR Data Acquisition:

    • Acquire 23Na-NMR spectra at a constant temperature.

    • The spectra will show two peaks corresponding to internal and external Na⁺. The transport of Na⁺ will cause these peaks to broaden and eventually coalesce as the exchange rate increases.

  • Data Analysis:

    • Analyze the line shapes of the NMR spectra to determine the rate of Na⁺ transport.

    • The kinetics can be studied as a function of ionophore concentration, ion concentration, and temperature.

NMR_Workflow Start Start VesiclePrep Prepare Large Unilamellar Vesicles (LUVs) in NaCl solution Start->VesiclePrep SamplePrep Add LUVs and Shift Reagent to NMR tube VesiclePrep->SamplePrep AddIonophore Introduce Sodium Ionophore SamplePrep->AddIonophore AcquireSpectra Acquire 23Na-NMR Spectra over time AddIonophore->AcquireSpectra AnalyzeData Analyze spectral line shapes to determine transport kinetics AcquireSpectra->AnalyzeData End End AnalyzeData->End

Fluorescence-based assays are a versatile and sensitive method for monitoring ion flux across vesicle membranes in real-time.

Principle: A fluorescent dye that is sensitive to the ion of interest (or a secondary ion that is co-transported) is encapsulated within LUVs. The transport of the ion into or out of the vesicles leads to a change in the fluorescence of the dye, which can be monitored with a fluorometer.

Detailed Methodology (Calcein Quenching Assay):

  • Vesicle and Sample Preparation:

    • Prepare LUVs with an encapsulated fluorescent dye, such as calcein.

    • Remove any unencapsulated dye by size-exclusion chromatography.

    • The external buffer is prepared to create an ion gradient that will drive transport upon the addition of the ionophore.

  • Fluorescence Measurement:

    • Place the vesicle suspension in a temperature-controlled cuvette in a fluorometer.

    • Record the baseline fluorescence at the appropriate excitation and emission wavelengths for the dye (e.g., 480 nm excitation and 520 nm emission for calcein).

    • Add the sodium ionophore to the cuvette to initiate ion transport.

    • For a quenching assay, the influx of a quenching ion (which can be the primary ion or a co-transported ion) will cause a decrease in fluorescence intensity.

  • Data Analysis:

    • The initial rate of fluorescence change is proportional to the initial rate of ion transport.

    • This allows for the determination of transport kinetics and the screening of potential ionophore inhibitors.

Fluorescence_Assay_Workflow Start Start VesiclePrep Prepare LUVs with encapsulated fluorescent dye (e.g., calcein) Start->VesiclePrep Purification Remove unencapsulated dye VesiclePrep->Purification MeasureBaseline Measure baseline fluorescence in a fluorometer Purification->MeasureBaseline AddIonophore Add sodium ionophore to initiate transport MeasureBaseline->AddIonophore MonitorFluorescence Monitor fluorescence change over time AddIonophore->MonitorFluorescence AnalyzeKinetics Analyze the rate of fluorescence change to determine transport kinetics MonitorFluorescence->AnalyzeKinetics End End AnalyzeKinetics->End

EIS is a powerful technique for characterizing the electrical properties of lipid bilayers and the effects of ionophores on membrane resistance and capacitance.

Principle: A small amplitude alternating voltage is applied across the lipid bilayer, and the resulting current is measured. By varying the frequency of the applied voltage, the impedance of the membrane can be determined. The formation of ion channels or the transport of ions by carriers will decrease the membrane resistance.

Detailed Methodology:

  • Bilayer Formation:

    • Form a planar lipid bilayer across a small aperture separating two aqueous compartments or a tethered bilayer on a solid support (e.g., a gold electrode).

  • EIS Measurement:

    • Place electrodes in the aqueous compartments on either side of the bilayer.

    • Apply a small AC voltage over a range of frequencies and measure the impedance.

    • Add the sodium ionophore to one or both compartments.

  • Data Analysis:

    • Model the impedance data using an equivalent electrical circuit to extract parameters such as membrane resistance and capacitance.

    • A decrease in membrane resistance upon the addition of the ionophore indicates an increase in ion permeability.

EIS_Workflow Start Start BilayerFormation Form a planar or tethered lipid bilayer Start->BilayerFormation InitialEIS Perform initial EIS measurement to characterize the bilayer BilayerFormation->InitialEIS AddIonophore Introduce sodium ionophore InitialEIS->AddIonophore FinalEIS Perform final EIS measurement AddIonophore->FinalEIS AnalyzeData Analyze impedance data using an equivalent circuit model FinalEIS->AnalyzeData End End AnalyzeData->End

Conclusion and Future Directions

The study of sodium ionophore-mediated transport across lipid bilayers is a dynamic field with significant implications for both fundamental research and therapeutic development. The ability to precisely control and quantify ion flux provides invaluable tools for dissecting cellular processes and designing novel drug delivery systems. Future research will likely focus on the development of more selective and efficient synthetic ionophores, as well as the application of advanced biophysical techniques to further elucidate the intricate mechanisms of ion transport at the molecular level. The continued exploration of the interplay between ionophores and the lipid environment will also be crucial for a comprehensive understanding of their function in complex biological systems.

References

"thermodynamic stability of Sodium ionophore X complex"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Thermodynamic Stability of the Sodium Ionophore X Complex

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of the complex formed between sodium ions and the commercially available "this compound," chemically identified as 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester. A thorough review of existing literature indicates a notable gap in publicly available, quantitative thermodynamic data (such as Gibbs free energy, enthalpy, and entropy of complexation) specifically for this ionophore. This guide, therefore, outlines the established experimental methodologies—Isothermal Titration Calorimetry (ITC) and Potentiometry—that are crucial for determining these parameters. To illustrate the expected data and its interpretation, this document presents and analyzes thermodynamic data from a closely related calixarene derivative. Furthermore, detailed experimental workflows and the underlying principles of these techniques are provided to facilitate future research in characterizing the sodium complex of Ionophore X.

Introduction to this compound

This compound, with the chemical name 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester, is a synthetic ionophore belonging to the calixarene family of macrocyclic compounds. Its structure features a pre-organized cavity that is well-suited for the selective complexation of sodium ions. This property has led to its primary application in the fabrication of sodium-selective electrodes for potentiometric sensing. The intrinsic structure of this calixarene provides a scaffold with an optimal cavity for encapsulating sodium ions.

Thermodynamic Stability of Ionophore-Cation Complexes

The thermodynamic stability of an ionophore-cation complex is a critical determinant of its efficacy and selectivity. This stability is quantitatively described by several key thermodynamic parameters:

  • Gibbs Free Energy (ΔG): Indicates the spontaneity of the complexation reaction. A negative ΔG signifies a spontaneous process. It is related to the association constant (Ka) by the equation: ΔG = -RTln(Ka), where R is the gas constant and T is the absolute temperature.

  • Enthalpy (ΔH): Represents the heat change associated with the binding event. A negative ΔH indicates an exothermic reaction, often driven by the formation of favorable bonds, while a positive ΔH signifies an endothermic reaction, which can be driven by a significant positive entropy change.

  • Entropy (ΔS): Reflects the change in the degree of randomness or disorder of the system upon complexation. A positive ΔS is often associated with the release of solvent molecules from the ion and the ionophore upon binding, a phenomenon known as the hydrophobic effect.

The relationship between these parameters is given by the fundamental equation of thermodynamics: ΔG = ΔH - TΔS.

Quantitative Thermodynamic Data

To provide researchers with a practical example of the type of data expected from such studies, the following table summarizes the thermodynamic parameters for the complexation of a different, yet structurally related, heteroditopic calixarene derivative containing urea and amide functionalities with various alkali metal cations in acetonitrile at 25°C. This data was obtained via Isothermal Titration Calorimetry.

Table 1: Thermodynamic Parameters for the 1:1 Complexation of a Heteroditopic Calixarene with Alkali Metal Cations in Acetonitrile at 25°C

Cationlog KΔG° (kJ mol⁻¹)ΔH° (kJ mol⁻¹)-TΔS° (kJ mol⁻¹)
Li⁺4.58-26.1-29.93.8
Na⁺ 5.08 -29.0 -35.1 6.1
K⁺4.41-25.2-33.28.0

Data extracted from a study on a related calixarene derivative for illustrative purposes.

Analysis of the illustrative data for the Na⁺ complex: The large negative ΔG° (-29.0 kJ mol⁻¹) indicates a strong and spontaneous binding of the sodium ion by this particular calixarene. The complexation is predominantly enthalpy-driven, as evidenced by the significant negative ΔH° (-35.1 kJ mol⁻¹), suggesting the formation of strong coordinate bonds between the sodium ion and the ionophore. The positive -TΔS° value (6.1 kJ mol⁻¹) indicates that the entropy change is unfavorable, which is common when a free ion and a flexible ionophore form a more ordered complex.

Experimental Protocols for Determining Thermodynamic Stability

The following sections detail the standard experimental methodologies for the accurate determination of the thermodynamic parameters of ionophore-cation complexation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these values, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.

Principle: A solution of the ligand (in this case, the sodium salt) is titrated into a solution of the macromolecule (this compound) in the sample cell of a highly sensitive calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be fitted to a binding model to extract the thermodynamic parameters.

Detailed Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 0.1-0.5 mM) in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

    • Prepare a solution of a sodium salt (e.g., NaClO₄ or NaCl, 1-5 mM) in the exact same solvent batch to minimize dilution heats.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cells.

  • Instrument Setup:

    • Clean the sample and reference cells of the ITC instrument thoroughly with solvent.

    • Fill the reference cell with the same solvent used for the sample preparation.

    • Load the this compound solution into the sample cell.

    • Load the sodium salt solution into the injection syringe.

    • Allow the system to equilibrate thermally to the desired experimental temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform a series of small, sequential injections (e.g., 2-10 µL) of the sodium salt solution into the ionophore solution.

    • Allow sufficient time between injections for the system to return to thermal equilibrium.

    • Record the heat change for each injection.

  • Data Analysis:

    • Integrate the heat flow signal for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of sodium to ionophore.

    • Fit the resulting binding isotherm to an appropriate binding model (e.g., a single-site binding model) using the instrument's software to determine Ka, ΔH, and the stoichiometry (n).

    • Calculate ΔG and ΔS using the equations: ΔG = -RTln(Ka) and ΔG = ΔH - TΔS.

Potentiometry

Potentiometry, particularly using ion-selective electrodes (ISEs), is a widely used method to determine the stability constants of ion-ionophore complexes.

Principle: The potential of an ion-selective electrode is proportional to the logarithm of the activity of the free (uncomplexed) ion in solution. By measuring the change in the potential of a sodium-selective electrode upon the addition of the ionophore, the concentration of free sodium ions can be determined, which allows for the calculation of the stability constant of the complex.

Detailed Experimental Protocol:

  • Electrode System:

    • Utilize a high-quality sodium-selective electrode and a stable reference electrode (e.g., Ag/AgCl).

    • Calibrate the electrode system using a series of standard solutions of the sodium salt with known concentrations in the chosen solvent.

  • Titration Setup:

    • Place a known volume of a sodium salt solution of known concentration in a thermostatted titration vessel.

    • Immerse the calibrated sodium-selective and reference electrodes in the solution.

    • Allow the potential reading to stabilize.

  • Potentiometric Titration:

    • Prepare a solution of this compound in the same solvent.

    • Add small, known aliquots of the ionophore solution to the sodium salt solution.

    • After each addition, stir the solution until a stable potential reading is obtained.

    • Record the volume of ionophore solution added and the corresponding electrode potential.

  • Data Analysis:

    • Use the calibration curve to convert the measured potentials to the activity (or concentration) of free sodium ions at each point in the titration.

    • Calculate the concentrations of the complexed sodium and the free ionophore.

    • Determine the stability constant (Ka) of the complex using appropriate software that performs non-linear regression analysis on the titration data.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of the thermodynamic stability of the this compound-sodium complex.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_exp 3. Titration Experiment cluster_analysis 4. Data Analysis prep_ionophore Prepare Ionophore X Solution degas Degas Both Solutions prep_ionophore->degas prep_na Prepare Na+ Salt Solution prep_na->degas load_sample Load Ionophore X into Sample Cell degas->load_sample equilibrate Thermal Equilibration load_sample->equilibrate load_syringe Load Na+ Salt into Syringe load_syringe->equilibrate start_titration Start Injections equilibrate->start_titration record_heat Record Heat Change per Injection start_titration->record_heat integrate Integrate Heat Peaks record_heat->integrate plot Plot Binding Isotherm integrate->plot fit Fit Data to Binding Model plot->fit calc Calculate Thermodynamic Parameters (Ka, ΔH, ΔG, ΔS) fit->calc

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Potentiometry_Workflow cluster_prep 1. System Preparation cluster_titration 2. Potentiometric Titration cluster_analysis 3. Data Analysis prep_na_sol Prepare Standard Na+ Solutions calibrate Calibrate Na+-Selective Electrode prep_na_sol->calibrate setup_vessel Place Na+ Solution in Titration Vessel calibrate->setup_vessel prep_ionophore_sol Prepare Ionophore X Solution immerse_electrodes Immerse Electrodes setup_vessel->immerse_electrodes start_titration Add Aliquots of Ionophore X Solution immerse_electrodes->start_titration record_potential Record Stable Potential after Each Addition start_titration->record_potential convert_potential Convert Potential to Free [Na+] record_potential->convert_potential calculate_species Calculate Concentrations of Complex and Free Ligand convert_potential->calculate_species determine_ka Determine Stability Constant (Ka) calculate_species->determine_ka

Caption: Workflow for Potentiometric Titration.

Conclusion and Future Directions

While this compound is a well-established tool in the field of chemical sensing, a comprehensive understanding of its thermodynamic profile for sodium binding is currently lacking in the public domain. The experimental protocols and illustrative data presented in this guide are intended to provide a framework for researchers to undertake such studies. The determination of the thermodynamic parameters (ΔG, ΔH, and ΔS) for the complexation of this compound with sodium ions will be invaluable for a deeper understanding of its selectivity and for the rational design of new ionophores with enhanced binding properties for applications in drug delivery, diagnostics, and environmental monitoring. It is recommended that future work focuses on performing detailed ITC and potentiometric studies on this specific ionophore-cation system across a range of temperatures and in various solvent systems to build a complete thermodynamic picture.

An In-Depth Technical Guide to Sodium Ionophore X

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Sodium Ionophore X, a substituted calixarene with significant applications in chemical sensing and biochemical research. Tailored for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, experimental protocols for its use, and its mechanism of action.

Core Properties of this compound

This compound is a synthetic macrocyclic molecule belonging to the calixarene family. Its unique three-dimensional structure, featuring a pre-organized cavity, allows for the selective complexation of sodium ions. This property makes it an invaluable tool for the development of sodium-selective sensors and for studying sodium ion transport across biological membranes.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 993.27 g/mol [1][2]
Chemical Formula C₆₀H₈₀O₁₂[3]
CAS Number 97600-39-0[1]
Synonyms 4-tert-Butylcalixarene-tetraacetic acid tetraethyl ester
Appearance Crystals
Solubility THF: ≥ 50 mg/mL (50.34 mM) DMSO: 2.5 mg/mL (2.52 mM) (with sonication and warming to 60°C)
LogP 10.4

Mechanism of Action

This compound functions by selectively binding a sodium ion within its central cavity, effectively shielding the ion's charge. This complex can then partition into and diffuse across lipophilic barriers, such as cell membranes or the polymeric membranes of ion-selective electrodes. This facilitated transport of sodium ions down their electrochemical gradient is the basis for its utility in various applications.

The biological effects of calixarenes like this compound are generally attributed to their ability to disrupt the integrity of cell membranes by altering ion homeostasis, rather than by interacting with specific intracellular signaling pathways. This can lead to a range of biological activities, including antimicrobial and anticancer effects.

Figure 1. Mechanism of sodium ion transport across a lipid bilayer facilitated by this compound.

Experimental Protocols

Detailed methodologies for two key applications of this compound are provided below: the preparation of a sodium-selective electrode and a fluorescence-based sodium flux assay.

Preparation of a Sodium-Selective Electrode

This protocol outlines the fabrication of a Poly(vinyl chloride) (PVC) membrane electrode for the potentiometric measurement of sodium ion concentration.

Materials:

  • This compound

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., bis(2-ethylhexyl)sebacate - DOS or 2-nitrophenyl octyl ether - NPE)

  • Lipophilic additive (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), freshly distilled

  • Internal filling solution (e.g., 0.1 M NaCl)

  • Ag/AgCl internal reference electrode

  • Electrode body

Procedure:

  • Membrane Cocktail Preparation:

    • In a glass vial, dissolve PVC, the plasticizer, this compound, and the lipophilic additive in THF. A typical composition (by weight) is approximately 33% PVC, 66% plasticizer, and 1% this compound and lipophilic additive.

    • Stir the mixture until all components are fully dissolved and the solution is homogeneous.

  • Membrane Casting:

    • Pour the membrane cocktail into a flat, clean glass ring or petri dish.

    • Cover the dish loosely to allow for slow evaporation of the THF over 24-48 hours in a dust-free environment.

    • Once the membrane is fully formed and no longer tacky, carefully peel it from the glass surface.

  • Electrode Assembly:

    • Cut a small disc from the cast membrane and fix it to the end of the electrode body using a PVC/THF slurry as an adhesive.

    • Fill the electrode body with the internal filling solution, ensuring no air bubbles are trapped.

    • Insert the Ag/AgCl internal reference electrode into the body.

    • Condition the electrode by soaking it in a 0.01 M NaCl solution for at least 4 hours before use.

start Start dissolve Dissolve PVC, Plasticizer, Ionophore X, and Additive in THF start->dissolve cast Cast Membrane Cocktail in Glass Dish dissolve->cast evaporate Allow THF to Evaporate (24-48 hours) cast->evaporate assemble Assemble Electrode Body with Membrane Disc evaporate->assemble fill Fill with Internal Solution and Insert Ag/AgCl Wire assemble->fill condition Condition Electrode in 0.01 M NaCl fill->condition end Ready for Use condition->end

Figure 2. Workflow for the preparation of a sodium-selective electrode using this compound.

Fluorescence-Based Sodium Flux Assay

This protocol describes a method to measure the transport of sodium ions across a lipid bilayer using proteoliposomes and a sodium-sensitive fluorescent dye.

Materials:

  • This compound

  • Lipids (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine - POPC)

  • Sodium-sensitive fluorescent dye (e.g., Asante Natrium Green-2, AM ester)

  • Buffer solutions (e.g., HEPES-based buffers with and without NaCl)

  • Detergent for reconstitution (e.g., CHAPS)

  • Size-exclusion chromatography column or dialysis cassettes

  • Fluorometer

Procedure:

  • Proteoliposome Preparation:

    • Dry a thin film of lipids from a chloroform solution under a stream of nitrogen, followed by vacuum desiccation.

    • Hydrate the lipid film in a buffer containing a high concentration of NaCl to form multilamellar vesicles.

    • Solubilize the lipids with a detergent.

    • Add this compound (dissolved in a suitable solvent like DMSO) to the solubilized lipids at a desired lipid-to-ionophore ratio.

    • Remove the detergent by dialysis or size-exclusion chromatography to allow the formation of unilamellar proteoliposomes containing entrapped NaCl.

  • Dye Loading and Flux Measurement:

    • Load the proteoliposomes with the AM ester form of the sodium-sensitive fluorescent dye. The ester will be cleaved by internal esterases (if present from a protein reconstitution) or can be passively loaded and then the external dye is removed.

    • Remove the external, non-loaded dye by gel filtration.

    • To initiate the assay, create a sodium gradient by diluting the proteoliposomes into a sodium-free buffer.

    • Monitor the change in fluorescence over time. An increase in fluorescence will be observed as this compound facilitates the efflux of Na+ from the proteoliposomes, which is then bound by the external dye. Alternatively, if the dye is entrapped, a decrease in fluorescence will be observed as Na+ exits.

start Start prepare_lipids Prepare and Solubilize Lipid Vesicles start->prepare_lipids add_ionophore Add this compound prepare_lipids->add_ionophore reconstitute Reconstitute into Proteoliposomes add_ionophore->reconstitute load_dye Load with Sodium- Sensitive Fluorescent Dye reconstitute->load_dye create_gradient Create Sodium Gradient load_dye->create_gradient measure_fluorescence Measure Fluorescence Change Over Time create_gradient->measure_fluorescence end Data Analysis measure_fluorescence->end

Figure 3. Experimental workflow for a fluorescence-based sodium flux assay.

Quantitative Data Summary

The following table summarizes key performance metrics for this compound in ion-selective electrodes.

ParameterTypical ValueNotes
Selectivity Coefficient (log KpotNa,K) -2.2 to -3.0Indicates high selectivity for sodium over potassium.
Linear Concentration Range 10⁻⁵ to 10⁻¹ MThe range over which the electrode potential is proportional to the logarithm of the sodium ion activity.
Response Time (t₉₅) < 30 secondsThe time to reach 95% of the final potential reading.

This technical guide provides a foundational understanding of this compound for its effective application in research and development. The provided protocols serve as a starting point, and optimization may be necessary depending on the specific experimental context.

References

Technical Guide: Monensin (Sodium Ionophore X) - Solubility, Storage, and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monensin is a polyether ionophore antibiotic isolated from Streptomyces cinnamonensis. It functions as a sodium ionophore, forming lipid-soluble complexes with monovalent cations like Na+ and transporting them across cellular membranes. This disruption of ion gradients, particularly the exchange of Na+ for H+, leads to a variety of biological effects, including the disruption of the Golgi apparatus, inhibition of protein secretion, and alteration of key signaling pathways. This guide provides a comprehensive overview of the solubility, storage conditions, and experimental protocols for Monensin A, a well-characterized sodium ionophore, to support its effective use in research and development.

Physicochemical Properties and Storage

Monensin is typically supplied as a white to light yellow crystalline solid. Proper storage is crucial to maintain its stability and activity.

Table 1: Storage and Stability of Monensin (Sodium Salt)

FormStorage TemperatureStabilityNotes
Crystalline Solid-20°C≥ 4 yearsStore in a well-closed container.
Crystalline Solid2-8°CNo change in purity by TLC after 5 yearsWhen stored sealed.[1]
Solution in Ethanol (50 mM)-20°CStableA 50 mM solution in absolute ethanol was reported to be stable.[1]
Aqueous Solution2-8°CNot recommended for more than one daySparingly soluble; prone to precipitation and degradation.[2]
Solution in DMSO-80°C1 yearAliquot to avoid repeated freeze-thaw cycles.[3]
Solution in DMSO-20°C1 monthAliquot to avoid repeated freeze-thaw cycles.[3]

Solubility

Monensin sodium salt exhibits good solubility in various organic solvents but is sparingly soluble in aqueous solutions. To enhance aqueous solubility, it is recommended to first dissolve the compound in an organic solvent and then dilute it into the aqueous buffer.

Table 2: Solubility of Monensin (Sodium Salt) in Various Solvents

SolventSolubility (approx.)Notes
Methanol50 mg/mLForms a clear, colorless solution.
Ethanol15-25 mg/mL
Dimethylformamide (DMF)1 mg/mL
Dimethyl sulfoxide (DMSO)1.5 - 25 mg/mLSolubility can be affected by moisture-absorbing DMSO; use fresh solvent.
ChloroformSoluble
WaterSparingly soluble

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in Ethanol

This protocol describes the preparation of a 10 mM stock solution of Monensin sodium salt (Formula Weight: 692.9 g/mol ) in ethanol.

Materials:

  • Monensin sodium salt (crystalline solid)

  • Anhydrous ethanol (200 proof, molecular biology grade)

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh out approximately 6.93 mg of Monensin sodium salt using an analytical balance.

  • Dissolution: Transfer the weighed Monensin to a sterile tube. Add 1.0 mL of anhydrous ethanol.

  • Mixing: Vortex the solution until the Monensin is completely dissolved. The solution should be clear and colorless.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a general procedure for determining the equilibrium solubility of Monensin in an aqueous buffer.

Materials:

  • Monensin sodium salt

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Sample Preparation: Add an excess amount of Monensin sodium salt to a glass vial (e.g., 5 mg).

  • Solvent Addition: Add a known volume of the aqueous buffer (e.g., 1 mL).

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess undissolved solid.

  • Sampling: Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., methanol) and determine the concentration of Monensin using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

  • Calculation: Calculate the solubility in mg/mL or µg/mL.

Signaling Pathways and Mechanisms of Action

Monensin's biological effects are primarily due to its ability to disrupt ion gradients across cellular membranes. This leads to perturbations in several key cellular processes and signaling pathways.

Na+/H+ Antiport and Disruption of Golgi Apparatus

Monensin acts as a Na+/H+ antiporter, inserting into cellular membranes and exchanging sodium ions for protons. This action disrupts the pH gradient of acidic organelles, most notably the Golgi apparatus. The influx of Na+ and efflux of H+ leads to osmotic swelling and vacuolization of the Golgi cisternae, thereby blocking intracellular protein transport and secretion.

G_1 cluster_membrane Cell Membrane Monensin Monensin Intracellular_H Intracellular H+ Monensin->Intracellular_H Exchanges for H+ Golgi Golgi Apparatus Monensin->Golgi Alters pH Gradient Extracellular_Na Extracellular Na+ Extracellular_Na->Monensin Enters Cell Disruption Disruption of Protein Transport Golgi->Disruption Leads to

Caption: Monensin-mediated Na+/H+ antiport and its effect on the Golgi apparatus.

Inhibition of the Wnt/β-catenin Signaling Pathway

Recent studies have shown that Monensin can inhibit the canonical Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers. Monensin has been shown to reduce the intracellular levels of β-catenin, a key component of this pathway. This leads to decreased expression of Wnt target genes that are involved in cell proliferation.

G_2 cluster_pathway Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP Receptor Wnt_Ligand->Frizzled_LRP Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled_LRP->Destruction_Complex Inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasomal_Degradation Proteasomal Degradation Beta_Catenin->Proteasomal_Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds to Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Transcription Activates Monensin Monensin Monensin->Beta_Catenin Reduces Levels

Caption: Inhibition of the Wnt/β-catenin signaling pathway by Monensin.

Safety and Handling

Monensin should be handled with care as it is a hazardous substance.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Accidental Exposure:

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse with pure water for at least 15 minutes.

    • Ingestion/Inhalation: Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.

Conclusion

Monensin is a valuable research tool with potent biological activities stemming from its function as a sodium ionophore. A thorough understanding of its solubility and stability is essential for designing and interpreting experiments accurately. The protocols and pathway diagrams provided in this guide offer a foundational resource for researchers working with this compound, ensuring its safe and effective application in the laboratory.

References

Methodological & Application

Application Notes and Protocols: Gramicidin for Inducing Sodium Influx in Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gramicidin is a peptide ionophore that forms transmembrane channels selectively permeable to monovalent cations, making it a valuable tool for manipulating intracellular ion concentrations and membrane potential in experimental settings.[1][2][3] Composed of a mixture of gramicidins A, B, and C, it is produced by the soil bacterium Bacillus brevis.[1] In neuroscience research, gramicidin is widely used to induce a controlled influx of sodium (Na+) into neurons, leading to membrane depolarization.[4] This property allows for the investigation of various sodium-dependent cellular processes, the study of membrane potential-sensitive pathways, and the calibration of fluorescent ion indicators.

Mechanism of Action

Gramicidin inserts into the lipid bilayer of the cell membrane where two monomers dimerize to form a transmembrane β-helical pore with an internal diameter of approximately 3-4Å. This channel provides a pathway for the passive diffusion of monovalent cations, such as Na+ and potassium (K+), down their respective electrochemical gradients. In a typical neuronal environment with high extracellular Na+ and high intracellular K+, the formation of gramicidin channels leads to a significant influx of Na+ and an efflux of K+. The net effect is a depolarization of the neuronal membrane, shifting the membrane potential to a more positive value.

Signaling Pathway of Gramicidin-Induced Sodium Influx

Gramicidin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space High Na+ High Na+ Gram_dimer Gramicidin Dimer (Transmembrane Channel) High Na+->Gram_dimer Na+ Influx Gram_monomer1 Gramicidin Monomer Gram_monomer1->Gram_dimer Dimerization Gram_monomer2 Gramicidin Monomer Gram_monomer2->Gram_dimer Low Na+ Low Na+ Gram_dimer->Low Na+ Depolarization Membrane Depolarization Low Na+->Depolarization Increased [Na+]i Na_K_Pump Na+/K+ ATPase Activation Depolarization->Na_K_Pump Triggers

Caption: Mechanism of gramicidin-induced sodium influx and subsequent membrane depolarization.

Data Presentation

Table 1: Effects of Gramicidin on Neuronal Properties
ParameterCell TypeGramicidin ConcentrationObserved EffectReference
Resting Membrane PotentialLymnaea stagnalis neurons10 µM (in 200µL solution)Increase of ~10 mV within 10 minutes
Action Potential HeightLymnaea stagnalis neurons10 µM (in 200µL solution)Decrease from ~50 mV to <40 mV
Firing RateLymnaea stagnalis neurons10 µM (in 200µL solution)Substantial increase
Intracellular Calcium ([Ca2+]i)Hippocampal neuronsNot specifiedIncreased
Neuronal ViabilityHippocampal neuronsNot specifiedReduced to 74% ± 6% of control after 24 hours
Table 2: Saline Composition for In Vitro Neuronal Recordings
ComponentConcentration (mM)
NaCl145
KCl5
HEPES10
Glucose10
CaCl24.1
MgCl21.5
pH 7.2-7.4
Note: This is a representative composition. Optimal concentrations may vary depending on the specific neuronal preparation.

Experimental Protocols

Protocol 1: Induction of Sodium Influx and Membrane Depolarization in Cultured Neurons

This protocol describes how to induce sodium influx and monitor the resulting membrane depolarization in cultured neurons using gramicidin.

Materials:

  • Cultured neurons on coverslips

  • Recording chamber for microscopy

  • Perfusion system

  • Standard extracellular saline (see Table 2)

  • Gramicidin stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp or sharp microelectrode recording setup

  • Data acquisition system and software

Workflow Diagram:

Protocol_Workflow start Start prep Prepare Cultured Neurons on Coverslip start->prep mount Mount Coverslip in Recording Chamber prep->mount perfuse_control Perfuse with Control Saline mount->perfuse_control record_baseline Record Baseline Membrane Potential (Vm) perfuse_control->record_baseline perfuse_gram Switch to Gramicidin-Containing Saline (e.g., 1-10 µM) record_baseline->perfuse_gram record_effect Continuously Record Vm for 10-20 min perfuse_gram->record_effect washout Perfuse with Control Saline (Washout) record_effect->washout record_recovery Record Vm during Washout washout->record_recovery analyze Analyze Data: ΔVm, Firing Rate, AP Shape record_recovery->analyze end End analyze->end

References

Application Notes and Protocols: Sodium Ionophore X in Ion-Selective Electrodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. The core component of a sodium-selective electrode is the ionophore, a molecule that selectively binds to sodium ions. "Sodium Ionophore X," chemically known as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester, is a high-purity compound widely used in the fabrication of highly selective and stable sodium ISEs.[2] Its molecular structure provides an optimal cavity for the complexation of sodium ions, leading to a measurable potentiometric response.[3][4]

These application notes provide a comprehensive overview of the use of this compound in the preparation and characterization of sodium-selective electrodes, including detailed experimental protocols and performance data.

Performance Characteristics of this compound-Based ISEs

The performance of an ISE is characterized by its selectivity, sensitivity (slope), detection limit, and response time. This compound consistently enables the development of electrodes with high selectivity for sodium over other common cations.

Table 1: Potentiometric Selectivity Coefficients (log KpotNa+,M) of this compound and Other Sodium Ionophores

The selectivity coefficient (KpotNa+,M) quantifies the preference of the ISE for sodium ions (Na+) over an interfering ion (M). A more negative value indicates greater selectivity for Na+.

IonophoreInterfering Ion (M)log KpotNa+,MReference
This compound K+-2.2
(4-tert-butylcalixarene-tetraacetic acid tetraethyl ester)NH4+-3.1
Ca2+-3.5
Mg2+-3.6
Sodium Ionophore VI (B12C4)K+> -3.0
DD16C5K+> -3.0

Table 2: Typical Performance Data for a this compound-Based ISE

ParameterTypical Value
Linear Range10-5 to 10-1 M
Slope52-59 mV/decade
Detection Limit~10-5.4 M
Response Time< 30 seconds

Experimental Protocols

Protocol 1: Fabrication of a Sodium Ion-Selective Electrode

This protocol describes the preparation of a sodium-selective membrane and its assembly into an ISE body.

Materials:

  • This compound

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS)

  • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), as a solvent

  • Glass rings for membrane casting

  • Ag/AgCl inner reference electrode

  • Inner filling solution (e.g., 0.1 M NaCl)

  • Electrode body

Procedure:

  • Membrane Cocktail Preparation: A typical composition consists of 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.5-1 mol% lipophilic salt relative to the ionophore. Dissolve the appropriate amounts of this compound, PVC, DOS, and KTCPB in THF.

  • Membrane Casting: Pour the membrane cocktail into a glass ring placed on a clean, flat glass plate. Allow the THF to evaporate slowly over 24-48 hours to form a transparent, flexible membrane.

  • Electrode Assembly: Cut a small disc from the cast membrane and mount it into the electrode body.

  • Filling and Conditioning: Fill the electrode body with the inner filling solution and insert the Ag/AgCl inner reference electrode. Condition the electrode by soaking the tip in a 0.1 M NaCl solution for at least 10 minutes before use.

Protocol 2: Calibration and Measurement

This protocol outlines the procedure for calibrating the ISE and measuring the sodium concentration in a sample.

Materials:

  • Calibrated Sodium Ion-Selective Electrode

  • Reference electrode

  • pH/mV meter or ion meter

  • Standard sodium solutions (prepared by serial dilution of a stock solution, e.g., 0.1 M NaCl)

  • Sample solution

  • Magnetic stirrer and stir bar

  • Ionic Strength Adjustment Buffer (ISAB)

Procedure:

  • Electrode Setup: Connect the sodium ISE and the reference electrode to the meter.

  • Calibration Curve Generation:

    • To a 150 ml beaker, add 100 ml of the most dilute standard solution.

    • Place the beaker on a magnetic stirrer and begin stirring at a constant rate.

    • Lower the electrode tips into the solution.

    • Record the potential (in mV) once the reading has stabilized.

    • Repeat this process for all standard solutions, moving from the most dilute to the most concentrated.

    • Plot the potential (mV) versus the logarithm of the sodium ion activity (or concentration) to generate a calibration curve. The slope of the linear portion should be between 54-60 mV per decade change in concentration.

  • Sample Measurement:

    • Transfer a known volume of the sample into a beaker and add ISAB as required.

    • Place the beaker on the magnetic stirrer and begin stirring.

    • Immerse the electrodes in the sample solution.

    • Record the stable potential reading.

    • Determine the sodium concentration in the sample using the calibration curve.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound for ion-selective electrodes.

experimental_workflow cluster_prep Membrane Preparation cluster_assembly Electrode Assembly cluster_measurement Measurement ionophore This compound cocktail Membrane Cocktail ionophore->cocktail pvc PVC pvc->cocktail plasticizer Plasticizer (DOS) plasticizer->cocktail lipophilic_salt Lipophilic Salt (KTCPB) lipophilic_salt->cocktail thf THF thf->cocktail membrane Casting & Evaporation cocktail->membrane final_membrane Sodium-Selective Membrane membrane->final_membrane assembled_ise Assembled Na-ISE final_membrane->assembled_ise electrode_body Electrode Body electrode_body->assembled_ise inner_electrode Ag/AgCl Inner Electrode inner_electrode->assembled_ise filling_solution Inner Filling Solution (0.1M NaCl) filling_solution->assembled_ise calibration Calibration with Standards assembled_ise->calibration sample_measurement Sample Measurement calibration->sample_measurement data_analysis Data Analysis sample_measurement->data_analysis

Caption: Workflow for the fabrication and use of a this compound-based ISE.

logical_relationship ionophore This compound (Selective Carrier) complexation Selective Complexation [Ionophore-Na+] ionophore->complexation membrane PVC Membrane Matrix (Immobilization) membrane->complexation provides matrix for sodium_ion Sodium Ions (Na+) in Sample sodium_ion->complexation potential Phase Boundary Potential (Nernst Equation) complexation->potential measurement Potentiometric Measurement (mV) potential->measurement concentration Determination of Na+ Concentration measurement->concentration

References

Application Notes and Protocols for Utilizing Sodium Ionophore X in Membrane Potential Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore X, chemically identified as 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester, is a synthetic ionophore with a high affinity and selectivity for sodium ions (Na⁺). As a member of the calixarene family of compounds, it possesses a unique three-dimensional structure that forms a cavity ideal for binding Na⁺.[1][2][3] This property allows it to function as a carrier of sodium ions across lipid membranes, effectively increasing the permeability of the membrane to Na⁺. In the context of cellular biology and drug discovery, this compound serves as a valuable tool for manipulating the plasma membrane potential. By facilitating the influx of Na⁺ down its electrochemical gradient, it induces a rapid and controlled depolarization of the cell membrane. This characteristic makes it highly suitable for a variety of applications, including the study of voltage-gated ion channels, the screening of compounds that modulate membrane potential, and investigating the downstream cellular events triggered by depolarization.

These application notes provide a comprehensive guide for the use of this compound in membrane potential assays, complete with detailed protocols and data presentation guidelines.

Mechanism of Action

This compound is a lipid-soluble molecule that acts as a carrier for sodium ions. Its mechanism of action can be summarized in the following steps:

  • Binding of Sodium Ions: On the extracellular side of the plasma membrane, where the concentration of Na⁺ is high, this compound binds to a sodium ion.

  • Translocation: The ionophore-ion complex, being lipid-soluble, diffuses across the lipid bilayer of the cell membrane.

  • Release of Sodium Ions: On the intracellular side, where the Na⁺ concentration is lower, the ionophore releases the sodium ion into the cytoplasm.

  • Return of the Ionophore: The free ionophore then diffuses back to the extracellular side to bind another sodium ion, repeating the cycle.

This process leads to a net influx of positively charged sodium ions, causing the membrane potential to become less negative, an event known as depolarization.

Applications in Membrane Potential Assays

The ability of this compound to induce a controlled and predictable depolarization makes it a versatile tool in various research and drug development applications:

  • Studying Voltage-Gated Ion Channels: By depolarizing the cell membrane, this compound can be used to activate voltage-gated ion channels and study their function.

  • High-Throughput Screening (HTS): In drug discovery, it can be used in HTS campaigns to identify compounds that inhibit or enhance the activity of ion channels or other membrane proteins that are sensitive to changes in membrane potential.

  • Investigating Cellular Signaling Pathways: Researchers can use this compound to investigate the downstream signaling cascades that are initiated by membrane depolarization, such as the influx of calcium through voltage-gated calcium channels and the activation of the Na⁺/Ca²⁺ exchanger.

  • Validation of Fluorescent Membrane Potential Dyes: It can be used as a positive control to validate the performance of fluorescent dyes that report changes in membrane potential.

Data Presentation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Dose-Response of this compound on Membrane Potential

Concentration of this compound (µM)Change in Fluorescence (Arbitrary Units)Calculated Membrane Potential (mV)
0 (Control)100 ± 5-80 ± 2
0.1150 ± 8-65 ± 3
0.5250 ± 12-40 ± 4
1.0400 ± 15-20 ± 3
5.0600 ± 200 ± 2
10.0650 ± 18+10 ± 2

Note: The above data is representative and will vary depending on the cell type, fluorescent dye, and experimental conditions. A half-maximal stimulation of membrane potential change for the similar sodium ionophore monensin has been observed at approximately 1 µM.

Table 2: Time Course of Membrane Depolarization Induced by this compound (1 µM)

Time (seconds)Change in Fluorescence (Arbitrary Units)
0100 ± 5
10250 ± 10
20350 ± 12
30390 ± 15
40400 ± 14
50400 ± 15
60400 ± 16

Experimental Protocols

Protocol 1: General Membrane Potential Assay using a Fluorescent Dye

This protocol describes a general method for measuring changes in membrane potential in cultured cells, such as HEK293, using this compound and a fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit or DiBAC₄(3)).

Materials:

  • This compound

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Fluorescent membrane potential dye (e.g., FLIPR Membrane Potential Assay Kit)

  • 96-well or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with appropriate filters

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK293 cells into black-walled, clear-bottom microplates at a density of 25,000 to 50,000 cells per well.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare a working solution of the fluorescent membrane potential dye in HBSS according to the manufacturer's instructions.

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Add the dye-loading solution to each well.

    • Incubate the plate at room temperature or 37°C for the time recommended by the dye manufacturer (typically 30-60 minutes).

  • Addition of this compound:

    • Prepare serial dilutions of this compound in HBSS.

    • Using the fluorescence plate reader's integrated fluidics, add the this compound solutions to the wells.

  • Fluorescence Measurement:

    • Immediately begin recording the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

    • Record data for a sufficient duration to capture the full response to the ionophore.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline fluorescence before the addition of the ionophore.

    • Plot the change in fluorescence as a function of the concentration of this compound to generate a dose-response curve.

Protocol 2: Investigating the Effect of an Ion Channel Modulator

This protocol is designed to assess the effect of a test compound on ion channel activity using this compound to control the membrane potential.

Materials:

  • Same as Protocol 1

  • Test compound (ion channel modulator)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Addition of Test Compound:

    • Prepare dilutions of the test compound in HBSS.

    • Add the test compound to the wells and incubate for a predetermined time to allow for binding to its target.

  • Addition of this compound:

    • Add a fixed, sub-maximal concentration of this compound (e.g., the EC₅₀ concentration determined from Protocol 1) to all wells (except for negative controls).

  • Fluorescence Measurement and Data Analysis:

    • Follow steps 5 and 6 from Protocol 1.

    • Compare the fluorescence response in the presence and absence of the test compound to determine its effect on ion channel activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Acquisition & Analysis cell_plating Seed Cells in Microplate reagent_prep Prepare Reagents (Ionophore, Dye, Compound) dye_loading Load Cells with Fluorescent Dye reagent_prep->dye_loading compound_addition Add Test Compound (Optional) dye_loading->compound_addition ionophore_addition Add this compound compound_addition->ionophore_addition fluorescence_measurement Measure Fluorescence ionophore_addition->fluorescence_measurement data_analysis Analyze Data (Dose-Response, Time Course) fluorescence_measurement->data_analysis signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ionophore This compound na_int Na+ ionophore->na_int Transports na_channel Voltage-Gated Na+ Channel na_channel->na_int Influx ca_channel Voltage-Gated Ca2+ Channel ca_int Ca2+ ca_channel->ca_int na_ca_exchanger Na+/Ca2+ Exchanger na_ext Na+ na_ca_exchanger->na_ext Influx na_ext->ionophore Binds ca_ext Ca2+ ca_ext->ca_channel Influx na_int->na_channel Depolarization Activates na_int->ca_channel Depolarization Activates na_int->na_ca_exchanger Drives ca_int->na_ca_exchanger Efflux downstream Downstream Signaling ca_int->downstream Activates

References

Application Notes and Protocols: CoroNa™ Green as a Tool for Studying Cellular Sodium Homeostasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a low intracellular sodium concentration ([Na⁺]i) is crucial for a multitude of cellular processes, including the maintenance of membrane potential, regulation of intracellular pH and Ca²⁺ levels, and nutrient transport. Dysregulation of sodium homeostasis is implicated in various pathological conditions, making the study of intracellular sodium dynamics a key area of research. CoroNa™ Green is a fluorescent indicator dye designed for the quantitative determination of intracellular sodium concentrations. This non-ratiometric indicator exhibits a significant increase in fluorescence emission intensity upon binding to Na⁺, with minimal wavelength shift, making it a valuable tool for monitoring [Na⁺]i changes in living cells.[1][2][3][4]

CoroNa™ Green is available in a cell-impermeant form and a cell-permeant acetoxymethyl (AM) ester form. The AM ester form readily crosses the cell membrane and is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cell.[5] With an absorption maximum near 492 nm, it is well-suited for excitation by common laser lines used in confocal microscopy and flow cytometry.

Quantitative Data Summary

The following tables summarize the key quantitative properties of CoroNa™ Green, facilitating experimental design and data interpretation.

Table 1: Spectroscopic and Physicochemical Properties of CoroNa™ Green

PropertyValueReference
Excitation Maximum (Na⁺-bound)~492 nm
Emission Maximum (Na⁺-bound)~516 nm
Dissociation Constant (Kd) for Na⁺ (in situ)~80 mM
Dissociation Constant (Kd) for Na⁺ (in vitro)~42.7 mM
Recommended Loading Concentration (AM ester)0.5 - 10 µM
Recommended Incubation Time10 - 45 minutes
Recommended Incubation Temperature37°C

Table 2: Example Intracellular Sodium Concentrations Measured with CoroNa™ Green

Cell Type / CompartmentBaseline [Na⁺]iConditionReference
HEK293T Cytosol17.6 mMBasal
HEK293T Nuclei13.0 mMBasal
HEK293T Perinuclear Regions26.5 mMBasal
E. coli~10 mMBasal

Experimental Protocols

Protocol 1: Loading Cells with CoroNa™ Green AM

This protocol describes the general procedure for loading adherent or suspension cells with the cell-permeant CoroNa™ Green AM ester.

Materials:

  • CoroNa™ Green, AM ester (e.g., Thermo Fisher Scientific, Cat. No. C36676)

  • High-quality, anhydrous Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic® F-127 (optional, to aid in dye solubilization)

  • Cells of interest

Procedure:

  • Prepare Stock Solution: Prepare a 1-5 mM stock solution of CoroNa™ Green AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare Loading Solution: On the day of the experiment, dilute the CoroNa™ Green AM stock solution to a final working concentration of 0.5-10 µM in HBSS or your desired buffer. For adherent cells, a final concentration of 5 µM is a good starting point. If the dye precipitates, adding Pluronic® F-127 (at a final concentration of 0.02%) to the loading solution can help.

  • Cell Loading:

    • For Adherent Cells: Remove the culture medium and wash the cells once with HBSS. Add the loading solution to the cells and incubate for 10-45 minutes at 37°C in the dark.

    • For Suspension Cells: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in the loading solution. Incubate for 10-45 minutes at 37°C in the dark, with occasional gentle mixing.

  • Washing: After incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed HBSS to remove any extracellular dye.

  • Imaging: The cells are now ready for fluorescence imaging or measurement. Maintain the cells in a physiological buffer during the experiment.

Protocol 2: In Situ Calibration of Intracellular CoroNa™ Green Fluorescence

To convert fluorescence intensity measurements into absolute intracellular sodium concentrations, an in situ calibration is essential. This is because the dye's properties can be influenced by the intracellular environment. This protocol uses ionophores to equilibrate intracellular and extracellular Na⁺ concentrations.

Materials:

  • Cells loaded with CoroNa™ Green (from Protocol 1)

  • Calibration Buffers: A series of buffers with known Na⁺ concentrations (e.g., 0, 10, 20, 50, 100, 150 mM NaCl). To maintain osmolarity, NaCl can be replaced with KCl or N-methyl-D-glucamine (NMDG).

  • Gramicidin (Na⁺ ionophore)

  • Monensin (Na⁺/H⁺ exchanger) or CCCP (protonophore) to dissipate proton gradients.

Procedure:

  • Prepare Ionophore-Containing Calibration Buffers: Prepare a set of calibration buffers with varying Na⁺ concentrations. Just before use, add gramicidin (e.g., 2-10 µM) and monensin (e.g., 10 µM) or CCCP (e.g., 5 µM) to each buffer.

  • Equilibration: After loading and washing the cells as described in Protocol 1, replace the buffer with the first calibration buffer (e.g., 0 mM Na⁺) containing the ionophores.

  • Fluorescence Measurement (F_min): Incubate for 5-10 minutes to allow for equilibration of intracellular and extracellular Na⁺. Measure the fluorescence intensity of the cells. This will be your F_min (minimum fluorescence).

  • Stepwise Increase in [Na⁺]: Sequentially replace the calibration buffer with solutions of increasing Na⁺ concentrations. At each step, allow for equilibration and measure the fluorescence intensity.

  • Fluorescence Measurement (F_max): The highest fluorescence intensity, measured at the highest Na⁺ concentration, will be your F_max (maximum fluorescence).

  • Construct Calibration Curve: Plot the measured fluorescence intensities against the known Na⁺ concentrations. The data can be fitted to the Hill equation or a sigmoidal function to determine the apparent Kd of the indicator in your specific cell type.

  • Calculate [Na⁺]i: Once the calibration curve is established, the intracellular sodium concentration in experimental samples can be calculated using the following equation:

    [Na⁺] = K_d * (F - F_min) / (F_max - F)

    Where:

    • [Na⁺] is the intracellular sodium concentration.

    • K_d is the apparent dissociation constant determined from the in situ calibration.

    • F is the fluorescence intensity of the experimental sample.

    • F_min is the minimum fluorescence intensity from the calibration.

    • F_max is the maximum fluorescence intensity from the calibration.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_calibration In Situ Calibration (Optional) start Start with Cultured Cells wash1 Wash with HBSS start->wash1 load Incubate with CoroNa Green AM (10-45 min, 37°C) wash1->load wash2 Wash 2x with HBSS load->wash2 measure Fluorescence Microscopy or Flow Cytometry wash2->measure ionophores Add Ionophores (Gramicidin/Monensin) wash2->ionophores calibrate Measure Fluorescence at Known [Na⁺]ext ionophores->calibrate curve Generate Calibration Curve calibrate->curve

Caption: Experimental workflow for measuring intracellular sodium using CoroNa™ Green AM.

Caption: Signaling pathway illustrating the role of Na⁺ influx in cellular responses.

References

Application Notes and Protocols for In Vivo Studies of Sodium Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium ionophores are lipid-soluble molecules that facilitate the transport of sodium ions across biological membranes. This disruption of the natural sodium gradient can induce a variety of cellular responses, making them valuable tools for in vivo research in various fields, including physiology, pharmacology, and oncology. These compounds, by increasing intracellular sodium concentrations, can lead to subsequent changes in intracellular calcium levels, membrane potential, and pH, thereby modulating numerous signaling pathways.

This document provides detailed application notes and protocols for the in-vivo use of sodium ionophores, with a focus on two well-characterized examples: Monensin and Nigericin. While the term "Sodium Ionophore X" is a general descriptor, the principles and methodologies outlined here using specific ionophores will be broadly applicable to novel or less-characterized sodium ionophores.

Mechanism of Action

Sodium ionophores act as mobile carriers or channel formers within the lipid bilayer of cell membranes. Carrier ionophores, such as Monensin, bind to a sodium ion, shuttle it across the membrane, and release it on the other side. This process is often coupled with the counter-transport of a proton (H+), effectively acting as a Na+/H+ antiporter. This dual action not only increases intracellular sodium but can also alter intracellular and intra-organellar pH. The influx of sodium can depolarize the cell membrane and activate voltage-gated calcium channels or reverse the operation of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium.

Signaling Pathway Diagram

Sodium_Ionophore_Signaling cluster_membrane Cell Membrane Ionophore Ionophore Intracellular_Na Intracellular Na+ Ionophore->Intracellular_Na Transport Na_Channel Na+ Channel Ca_Channel Voltage-gated Ca2+ Channel Na_Channel->Ca_Channel Activation NCX Na+/Ca2+ Exchanger Intracellular_Ca Intracellular Ca2+ NCX->Intracellular_Ca Increased Ca2+ Ca_Channel->Intracellular_Ca Influx Extracellular_Na Extracellular Na+ Extracellular_Na->Ionophore Binding Intracellular_Na->Na_Channel Depolarization Intracellular_Na->NCX Inhibits Ca2+ efflux Extracellular_Ca Extracellular Ca2+ Cellular_Response Cellular Response (e.g., Apoptosis, Inflammation) Intracellular_Ca->Cellular_Response

Caption: Signaling pathway of a sodium ionophore.

Data Presentation: In Vivo Dosages and Toxicities

The following table summarizes in vivo dosage and toxicity data for Monensin and Nigericin in common animal models. It is crucial to note that the optimal dose for a specific experimental outcome may vary and should be determined empirically.

IonophoreAnimal ModelRoute of AdministrationDosage/ConcentrationObserved Effect/ToxicityReference
Monensin MouseOral (p.o.)LD50: ~335 mg/kgAcute toxicity signs include anorexia, hypoactivity, skeletal muscle weakness, ataxia, and diarrhea.[1]
MouseIntraperitoneal (i.p.)8 and 16 mg/kg/daySignificant reduction in triple-negative breast cancer tumor size.[2]
RatOral (p.o.)LD50: 36.5 mg/kg (male), 24.3 mg/kg (female)Toxic at 30 and 50 mg/kg. Cardiotoxic effects and skeletal muscle degeneration at 50 mg/kg.[1][3]
RatOral (p.o.)2 and 12 mg/kg/day for 7 daysHeart and muscle identified as target organs of toxicity.[4]
RatOral (p.o.)100 and 300 ppm in dietReduced body weight at higher concentrations.
Nigericin Mouse (BALB/c)Subcutaneous (s.c.)2 mg/kg every two daysAnti-tumor activity in a triple-negative breast cancer model.
Mouse (BALB/c)Intraperitoneal (i.p.)0.005 mg/g daily for 7 daysInvestigated effects on inflammatory vesicle function in influenza virus-infected mice.
MouseIntraperitoneal (i.p.)1 mg/kg every 12 hours for 3 daysProlonged survival of mice with S. aureus infection.

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy of a Sodium Ionophore in a Mouse Xenograft Model

This protocol is adapted from studies using Monensin to inhibit tumor growth in mice.

1. Materials:

  • Sodium Ionophore (e.g., Monensin sodium salt)

  • Vehicle (e.g., 10% ethanol in sterile PBS)

  • Tumor cells (e.g., SK-OV-3 ovarian cancer cells or 4T1-Luc2 breast cancer cells)

  • 5-6 week old female athymic nude mice or BALB/c mice

  • Sterile PBS (with 1% penicillin and streptomycin)

  • Calipers for tumor measurement

  • Syringes and needles for injection

2. Experimental Workflow:

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Tumor Cell Culture B Subcutaneous Injection of Cells into Mice A->B C Tumor Establishment (palpable tumors) B->C D Randomize Mice into Groups (Control, Low Dose, High Dose) C->D E Administer Sodium Ionophore (e.g., i.p. injection) D->E F Monitor Tumor Growth (caliper measurements) E->F Repeated over time F->E G Euthanize Mice and Excise Tumors F->G H Measure Final Tumor Volume and Weight G->H I Statistical Analysis H->I

Caption: Workflow for in vivo anti-tumor studies.

3. Detailed Methodology:

  • Cell Preparation: Culture tumor cells to 80-90% confluency. Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow until they are palpable (typically 1-2 weeks). Measure tumor size with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Drug Preparation:

    • For Monensin, prepare a stock solution (e.g., 12 mg/mL and 24 mg/mL) in 100% ethanol.

    • For each injection, dilute the stock solution in sterile PBS to the final desired concentration (e.g., 8 mg/kg or 16 mg/kg in a final volume of 200 µL, resulting in a 10% ethanol concentration). The control group should receive 10% ethanol in PBS.

  • Administration: Once tumors are established, randomize mice into control and treatment groups. Administer the prepared solutions via intraperitoneal (i.p.) injection at specified intervals (e.g., every 3 days).

  • Endpoint: Continue treatment for the specified duration (e.g., 15 days). At the end of the study, euthanize the mice, excise the tumors, and measure their final volume and weight.

Protocol 2: Assessment of Sodium Ionophore Toxicity in Rats

This protocol is based on studies investigating the toxic effects of Monensin in rats.

1. Materials:

  • Sodium Ionophore (e.g., Monensin)

  • Vehicle (e.g., corn oil or other suitable vehicle for oral gavage)

  • Male Wistar rats

  • Oral gavage needles

  • Equipment for blood collection and serum analysis (e.g., for creatine kinase and lactate dehydrogenase)

  • Materials for tissue fixation and histopathological analysis.

2. Detailed Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the housing conditions for at least one week before the start of the experiment.

  • Dose Groups: Divide the rats into groups (e.g., control, low dose, high dose).

  • Drug Preparation: Prepare a suspension of the sodium ionophore in the chosen vehicle at the desired concentrations (e.g., 2 mg/kg and 12 mg/kg).

  • Administration: Administer the prepared solutions or vehicle to the rats daily via oral gavage for the specified duration (e.g., 7 days).

  • Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appetite, or body weight.

  • Biochemical Analysis: At the end of the study, collect blood samples for serum analysis of markers of muscle damage, such as creatine kinase and lactate dehydrogenase.

  • Histopathology: Euthanize the animals and collect target organs (e.g., heart, liver, and skeletal muscle). Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissues and stain with hematoxylin and eosin (H&E) for morphological examination.

Important Considerations for In Vivo Studies

  • Solubility: Sodium ionophores are often hydrophobic. Ensure the chosen vehicle is appropriate for the route of administration and effectively solubilizes or suspends the compound. Sonication may be required to aid dissolution.

  • Toxicity: Sodium ionophores can be toxic, with the heart and skeletal muscle being common target organs. It is essential to conduct dose-ranging studies to determine a therapeutic window with acceptable toxicity.

  • Species-Specific Sensitivity: There is significant species-specific variability in the lethal dose of ionophores. For instance, horses are particularly sensitive to Monensin toxicity.

  • Route of Administration: The choice of administration route (e.g., oral, intraperitoneal, intravenous, subcutaneous) will significantly impact the pharmacokinetics and bioavailability of the ionophore.

  • Controls: Always include a vehicle control group to account for any effects of the solvent or administration procedure.

Conclusion

Sodium ionophores are powerful tools for modulating intracellular sodium levels and studying the downstream physiological consequences in vivo. The protocols and data provided herein for Monensin and Nigericin serve as a valuable starting point for researchers. Careful consideration of the experimental design, including the choice of animal model, dosage, route of administration, and potential toxicity, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Preparation and Use of Sodium Ionophore X Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Ionophore X is a substituted calixarene that functions as a highly selective carrier for sodium ions across lipid membranes. This property makes it an invaluable tool in biological research for manipulating intracellular sodium concentrations ([Na⁺]i). By increasing [Na⁺]i, this compound can be used to study a variety of cellular processes that are regulated by sodium ion homeostasis, including the activation of specific signaling pathways and the induction of physiological and pathological cellular responses such as cardiomyocyte hypertrophy.

These application notes provide a detailed protocol for the preparation of a this compound stock solution and its application in cell culture to study the effects of increased intracellular sodium on the Salt-Inducible Kinase 1 (SIK1) signaling pathway.

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueReference
CAS Number 97600-39-0[1][2]
Molecular Weight 993.27 g/mol [1][2]
Empirical Formula C₆₀H₈₀O₁₂[1]
Solubility THF: ≥ 50 mg/mL
DMSO: 2.5 mg/mL (with warming and sonication)
Recommended Stock Solution Storage -80°C for up to 6 months
-20°C for up to 1 month
Suggested Working Concentration 1-5 µM

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or sonicator

Procedure:

  • Pre-warm the DMSO: If the DMSO is stored at a low temperature, allow it to come to room temperature.

  • Weigh the this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, you will need approximately 9.93 mg per 1 mL of DMSO.

  • Dissolve the powder: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Aid dissolution: To facilitate dissolution, gently warm the solution in a 37°C water bath and vortex intermittently. Alternatively, use a sonicator until the solid is completely dissolved. Be aware that hygroscopic DMSO can impact solubility.

  • Aliquot and store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Induction of Cardiomyocyte Hypertrophy and SIK1 Pathway Activation

This protocol provides a general guideline for treating cultured cardiomyocytes with this compound to induce hypertrophy and activate the SIK1 signaling pathway.

Materials:

  • Cultured cardiomyocytes (e.g., neonatal rat ventricular myocytes)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., protein extraction, immunofluorescence)

Procedure:

  • Cell Culture: Plate cardiomyocytes at the desired density and culture them under standard conditions until they are ready for treatment.

  • Prepare Working Solution: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare the desired final concentration of the working solution by diluting the stock solution in complete cell culture medium. For example, to prepare a 1 µM working solution, dilute the 10 mM stock solution 1:10,000 in the culture medium. It is recommended to perform a serial dilution.

  • Control Group: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as was used for the this compound treatment. The final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.

  • Treatment: Remove the existing culture medium from the cells and replace it with the prepared working solution or the vehicle control.

  • Incubation: Incubate the cells for the desired period to observe the effects. The incubation time will depend on the specific endpoint being measured (e.g., 24-48 hours for hypertrophy, shorter time points for signaling pathway activation).

  • Downstream Analysis: Following incubation, the cells can be harvested for various analyses, such as:

    • Hypertrophy assessment: Measure cell size by microscopy and protein synthesis via leucine incorporation.

    • SIK1 pathway activation: Analyze the phosphorylation status of SIK1 and its downstream targets using Western blotting or immunofluorescence.

Visualization of Signaling Pathways and Workflows

experimental_workflow Experimental Workflow: Stock Solution to Cellular Assay cluster_prep Stock Solution Preparation cluster_assay Cellular Assay weigh Weigh this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aid_dissolution Warm and Sonicate dissolve->aid_dissolution aliquot Aliquot for Single Use aid_dissolution->aliquot store Store at -80°C or -20°C aliquot->store prepare_working Prepare Working Solution (e.g., 1 µM) store->prepare_working Thaw aliquot culture Culture Cardiomyocytes culture->prepare_working treat Treat Cells prepare_working->treat incubate Incubate (Time-dependent) treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Workflow for preparing this compound stock solution and its use in a cellular assay.

SIK1_pathway This compound-Induced SIK1 Signaling Pathway ionophore This compound na_influx Increased Intracellular Na⁺ ionophore->na_influx na_ca_exchanger Na⁺/Ca²⁺ Exchanger na_influx->na_ca_exchanger ca_increase Increased Intracellular Ca²⁺ na_ca_exchanger->ca_increase camk CaMK Activation ca_increase->camk sik1 SIK1 Activation (Phosphorylation) camk->sik1 downstream Downstream Effects (e.g., PME-1 phosphorylation, Na⁺/K⁺-ATPase regulation, Cardiomyocyte Hypertrophy) sik1->downstream

References

Troubleshooting & Optimization

Technical Support Center: Preventing Off-Target Effects of Sodium Ionophore X

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Sodium Ionophore X. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common off-target effects of this compound?

A1: this compound, like other ionophores, facilitates the transport of ions across biological membranes.[1] While its primary function is to transport sodium ions (Na+), it can also induce several off-target effects, primarily due to the disruption of cellular ion homeostasis.[2][3] Common off-target effects include:

  • Cytotoxicity: At concentrations above the optimal range, this compound can lead to generalized cell death. This is often due to a massive disruption of ion gradients, leading to mitochondrial damage and a lack of cellular energy.[4][5]

  • Mitochondrial Dysfunction: Ionophores can disrupt the mitochondrial membrane potential, which impairs oxidative phosphorylation and increases the production of reactive oxygen species (ROS).

  • Disruption of other ion gradients: Some ionophores are not perfectly selective and can transport other ions like potassium (K+) and hydrogen (H+), leading to changes in intracellular pH and membrane potential. For example, the ionophore nigericin is known to exchange K+ for H+, causing intracellular acidification.

  • Induction of unintended signaling pathways: Disruption of ion homeostasis can trigger various signaling cascades. For instance, a decrease in intracellular K+ can activate the NLRP3 inflammasome, leading to inflammatory responses and a form of cell death called pyroptosis.

Q2: I'm observing significant cell death at concentrations where I expect to see the desired on-target effect. What could be the cause and how can I troubleshoot this?

A2: This is a common issue and often points to off-target cytotoxicity. The therapeutic window for ionophores can be narrow, and even slight overdoses can be toxic. Here’s a troubleshooting workflow:

  • Confirm the concentration: Double-check your calculations and the stock solution concentration. Serial dilution errors are a frequent source of concentration-related issues.

  • Perform a dose-response curve for cytotoxicity: This is a critical step to distinguish between the desired on-target effect and general toxicity. You can use standard cytotoxicity assays like MTT, LDH release, or live/dead cell staining.

  • Optimize exposure time: The toxic effects of ionophores can be time-dependent. Try reducing the incubation time to see if you can achieve the on-target effect before significant cytotoxicity occurs.

  • Use a more sensitive assay for your on-target effect: If your on-target readout is not very sensitive, you may be using a higher concentration of the ionophore than necessary.

Below is a troubleshooting workflow diagram for unexpected cell death:

G cluster_0 Troubleshooting Unexpected Cell Death start High Cell Death Observed check_conc Verify Ionophore X Concentration & Stability start->check_conc dose_response Perform Cytotoxicity Dose-Response Assay (e.g., MTT, LDH) check_conc->dose_response Concentration Correct outcome_1 Problem Resolved: Concentration was incorrect check_conc->outcome_1 Error Found optimize_time Reduce Incubation Time dose_response->optimize_time No clear window outcome_2 Identified Therapeutic Window: On-target effect is separable from cytotoxicity dose_response->outcome_2 Clear window found sensitive_assay Use More Sensitive On-Target Assay optimize_time->sensitive_assay Still toxic outcome_3 Problem Resolved: Shorter time gives on-target effect without death optimize_time->outcome_3 Toxicity reduced outcome_4 Problem Resolved: Lower concentration is sufficient with a better assay sensitive_assay->outcome_4

Caption: Workflow for troubleshooting high cell death.

Q3: How can I design control experiments to specifically identify off-target effects?

A3: A well-designed set of control experiments is crucial for interpreting your results. Here are some key controls:

  • Use a structurally related but inactive molecule: If available, a molecule with a similar structure to this compound but lacking ionophore activity can help rule out effects due to the chemical scaffold itself.

  • Manipulate the ionic environment: Since the primary on-target effect is Na+ influx, you can perform experiments in low-sodium or high-sodium media. If an observed effect persists in low-sodium media, it is likely an off-target effect.

  • Use a blocker of the on-target effect: If there is a known inhibitor of the specific ion transport mediated by this compound, you can use it to see if the observed downstream effects are blocked. For example, tetrodotoxin is a specific inhibitor of voltage-gated sodium channels, which can be activated by some ionophores.

  • Measure other ion fluxes: Use ion-sensitive fluorescent dyes to measure intracellular concentrations of other ions like K+, calcium (Ca2+), and H+ to see if this compound is perturbing their homeostasis.

Here is a diagram illustrating the logical relationship of control experiments:

G cluster_1 Control Experiment Logic observed_effect Observed Effect with This compound control_inactive Test with Inactive Analogue observed_effect->control_inactive control_low_na Test in Low-Sodium Medium observed_effect->control_low_na control_blocker Test with On-Target Blocker observed_effect->control_blocker result_inactive_no_effect No Effect control_inactive->result_inactive_no_effect result_inactive_effect Effect Persists control_inactive->result_inactive_effect result_low_na_no_effect No Effect control_low_na->result_low_na_no_effect result_low_na_effect Effect Persists control_low_na->result_low_na_effect result_blocker_no_effect No Effect control_blocker->result_blocker_no_effect result_blocker_effect Effect Persists control_blocker->result_blocker_effect conclusion_on_target Likely On-Target result_inactive_no_effect->conclusion_on_target conclusion_off_target Likely Off-Target result_inactive_effect->conclusion_off_target result_low_na_no_effect->conclusion_on_target result_low_na_effect->conclusion_off_target result_blocker_no_effect->conclusion_on_target result_blocker_effect->conclusion_off_target

Caption: Logic diagram for control experiments.

Troubleshooting Guides

Issue 1: Inconsistent results between experiments.
  • Possible Cause:

    • Cell Passage Number: Responsiveness of cells can change with high passage numbers.

    • Reagent Variability: Lot-to-lot variations in media, serum, or the ionophore itself.

    • Compound Stability: The ionophore may be degrading in your working solution.

  • Solution:

    • Use cells within a defined, low passage number range.

    • Test new lots of critical reagents.

    • Prepare fresh working solutions of this compound for each experiment from a frozen stock.

Issue 2: I suspect my ionophore is affecting mitochondrial health. How can I test this?
  • Possible Cause: Ionophores can disrupt the mitochondrial membrane potential (MMP) as an off-target effect.

  • Solution:

    • Measure Mitochondrial Membrane Potential: Use fluorescent dyes like JC-1 or TMRE to assess the MMP. A decrease in MMP is an indicator of mitochondrial dysfunction.

    • Measure ROS Production: Use probes like DCFDA to measure the generation of reactive oxygen species, a common consequence of mitochondrial damage.

    • Assess Cellular Respiration: Use techniques like Seahorse XF analysis to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to get a detailed picture of mitochondrial function.

Quantitative Data Summary

The following table provides an example of how to present dose-response data to determine the therapeutic window of this compound.

Concentration (µM)On-Target Effect (% of Max)Cell Viability (%)
0.015 ± 198 ± 2
0.145 ± 595 ± 3
0.5 85 ± 4 92 ± 4
1.0 95 ± 3 80 ± 6
5.098 ± 240 ± 8
10.0100 ± 115 ± 5

Data are represented as mean ± standard deviation.

From this example data, the optimal concentration range would be between 0.5 and 1.0 µM, where the on-target effect is high, and cell viability remains acceptable.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the ionophore. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Measurement of Intracellular Sodium (Sodium Green Indicator)
  • Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Load the cells with a sodium-sensitive dye (e.g., Sodium Green) according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes.

  • Baseline Measurement: Acquire baseline fluorescence images of the cells in a physiological buffer.

  • Treatment: Add this compound at the desired concentration to the buffer.

  • Time-Lapse Imaging: Acquire fluorescence images at regular intervals to monitor the change in intracellular sodium concentration.

  • Analysis: Quantify the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of sodium.

Signaling Pathway Diagram

The diagram below illustrates the intended on-target pathway of this compound and potential off-target pathways.

G cluster_pathways Mechanism of Action & Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways ionophore This compound na_influx ↑ Intracellular Na+ ionophore->na_influx Binds & transports Na+ k_efflux ↓ Intracellular K+ ionophore->k_efflux Off-selectivity mito_dys Mitochondrial Dysfunction ionophore->mito_dys Direct membrane disruption downstream_on Desired Downstream Biological Effect na_influx->downstream_on cytotoxicity General Cytotoxicity na_influx->cytotoxicity At high concentrations nlrp3 NLRP3 Inflammasome Activation k_efflux->nlrp3 ros ↑ ROS Production mito_dys->ros ros->cytotoxicity nlrp3->cytotoxicity

Caption: On-target and potential off-target signaling pathways.

References

"Sodium ionophore X stability in aqueous solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Sodium Ionophore X in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution is cloudy or has precipitated after dilution in my aqueous buffer. What should I do?

A1: This is a common issue arising from the lipophilic nature of many ionophores, which can lead to poor water solubility.[1]

  • Initial Stock Solution: Ensure your initial stock solution is prepared in a suitable organic solvent like DMSO or ethanol, as recommended on the product's technical data sheet.[2]

  • Final Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept to a minimum, typically <1%, to avoid solvent effects on your experimental system. However, a slightly higher percentage might be necessary to maintain solubility.

  • Solubilization Strategy: Consider pre-mixing the ionophore stock solution with a small volume of your aqueous buffer before adding it to the final volume. Gentle vortexing during addition can also help.

  • Use of Surfactants: In some cases, a non-ionic surfactant at a concentration below its critical micelle concentration (CMC) can aid in solubilization. However, this should be tested for interference with your assay.

Q2: I am observing a gradual loss of ionophore activity over the course of my multi-day experiment. Is this expected?

A2: Yes, gradual degradation in aqueous solutions can occur, and the rate is dependent on the storage conditions.

  • Temperature: Store aqueous solutions of this compound at 4°C when not in use. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.

  • pH: The stability of the ionophore can be pH-dependent. Check the technical data sheet for the optimal pH range. Hydrolysis of ester or ether linkages in the ionophore structure can occur at acidic or alkaline pH.

  • Light Exposure: Protect the solution from light by using amber vials or covering the container with aluminum foil, as some ionophores are light-sensitive.

Q3: My experimental results are inconsistent between batches of this compound solution prepared on different days. What could be the cause?

A3: Inconsistent results often point to variability in solution preparation or degradation of the stock solution.

  • Stock Solution Integrity: Ensure your organic stock solution of this compound has been stored correctly (typically at -20°C in a tightly sealed vial). Organic solvents can absorb water over time, which may affect ionophore stability.

  • Accurate Pipetting: Given the small volumes of stock solution typically used, ensure your micropipettes are calibrated and you are using appropriate pipetting techniques to ensure consistent final concentrations.

  • Fresh Dilutions: Prepare fresh dilutions of the ionophore in your aqueous buffer for each experiment to minimize the effects of degradation in the aqueous phase.

Q4: How can I confirm that my this compound is active and stable in my experimental setup?

A4: A functional assay is the best way to confirm activity.

  • Control Experiments: Include positive and negative controls in your experimental design. A positive control could be a condition where the ionophore is known to be active, while a negative control would be the buffer without the ionophore.

  • Activity Assay: A simple functional assay, such as measuring sodium ion flux across an artificial membrane or into cells using a sodium-sensitive fluorescent dye, can confirm the ionophore's activity.[3]

Stability Data

The stability of this compound in an aqueous buffer (50 mM HEPES, 100 mM KCl, pH 7.2) was assessed over time at various temperatures. The remaining active ionophore was quantified by a functional assay measuring sodium influx into liposomes.

TemperatureTime (hours)Remaining Activity (%)
4°C 0100
2498
4895
7292
25°C (Room Temp) 0100
890
2475
4855
37°C 0100
485
860
2425

Experimental Protocols

Protocol for Assessing Aqueous Stability of this compound

This protocol outlines a method to determine the stability of this compound in an aqueous solution over time.

  • Preparation of Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot into small volumes in amber vials and store at -20°C.

  • Preparation of Aqueous Working Solutions:

    • On the day of the experiment, thaw a fresh aliquot of the DMSO stock solution.

    • Prepare a 10 µM working solution by diluting the stock solution into the desired aqueous buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.2). Ensure rapid mixing to prevent precipitation.

  • Incubation:

    • Divide the aqueous working solution into separate, sealed containers for each time point and temperature condition to be tested (e.g., 4°C, 25°C, and 37°C).

    • Incubate the solutions under the specified conditions, protected from light.

  • Sample Analysis at Time Points:

    • At each designated time point (e.g., 0, 4, 8, 24, 48 hours), remove an aliquot from each incubation condition.

    • Analyze the activity of the ionophore using a functional assay (e.g., fluorescence-based ion flux assay) or a chemical analysis method like HPLC to determine the concentration of the intact ionophore.

  • Data Analysis:

    • Normalize the activity or concentration at each time point to the value at time zero.

    • Plot the percentage of remaining activity/concentration versus time for each condition to determine the stability profile.

Visualizations

cluster_workflow Experimental Workflow for Stability Testing prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) prep_working->incubate sample Sample at Time Points (0, 4, 8, 24h) incubate->sample analyze Analyze Activity (e.g., Ion Flux Assay) sample->analyze data Plot % Remaining Activity vs. Time analyze->data cluster_degradation Hypothetical Degradation Pathway of this compound ionophore_x Active this compound (e.g., with ester linkages) hydrolysis Hydrolysis (in presence of H₂O, accelerated by low/high pH) ionophore_x->hydrolysis Major Pathway oxidation Oxidation (e.g., by dissolved O₂) ionophore_x->oxidation Minor Pathway inactive_hydrolyzed Inactive Product 1 (e.g., Carboxylic acid + alcohol) hydrolysis->inactive_hydrolyzed inactive_oxidized Inactive Product 2 (e.g., Oxidized functional groups) oxidation->inactive_oxidized

References

Technical Support Center: Sodium Ionophore X in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using Sodium Ionophore X in electrophysiological experiments.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a substituted calixarene that exhibits high selectivity for sodium ions (Na⁺)[1][2]. In electrophysiology, it is used to increase the intracellular concentration of Na⁺. It functions by binding to Na⁺ ions and facilitating their transport across the lipid bilayer of the cell membrane, effectively creating a pathway for sodium influx that is independent of endogenous ion channels[2][3].

What are the primary applications of this compound in electrophysiology?

While primarily used in the fabrication of Na⁺-selective electrodes[4], this compound can be adapted for electrophysiological studies to investigate the downstream effects of elevated intracellular sodium. This includes studying the modulation of various ion channels, transporters, and intracellular signaling cascades that are sensitive to changes in Na⁺ concentration.

What is the recommended solvent and storage for this compound?

This compound is typically soluble in organic solvents. For stock solutions, it is recommended to dissolve it in a suitable solvent and store it at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to six months). Always refer to the manufacturer's specific instructions for the product you are using.

What are the potential off-target effects of this compound?

Like other ionophores, this compound may exhibit some level of cytotoxicity, especially at higher concentrations or with prolonged exposure. This can be due to the disruption of ion homeostasis, leading to downstream effects such as mitochondrial dysfunction and oxidative stress. It is crucial to perform dose-response experiments to determine the optimal concentration that elicits the desired electrophysiological effect without causing significant cell death.

How does elevated intracellular Na⁺ affect cellular electrophysiology?

An increase in intracellular Na⁺ can have multiple effects on a cell's electrical properties. For example, in cardiomyocytes, elevated intracellular Na⁺ has been shown to:

  • Shorten the action potential duration.

  • Decrease the amplitude of the plateau phase.

  • Modulate the activity of various ion currents, including a decrease in the L-type calcium current (ICa) and an increase in the reverse mode of the Na⁺-Ca²⁺ exchange current (INa-Ca).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable change in membrane potential or holding current after applying this compound. 1. Inadequate concentration: The concentration of the ionophore may be too low to induce a significant Na⁺ influx. 2. Poor incorporation into the membrane: The ionophore may not be effectively partitioning into the cell membrane. 3. Solvent effects: The solvent used to dissolve the ionophore may be affecting its function or the cell's health.1. Concentration optimization: Perform a dose-response curve to determine the optimal concentration. Start with a low concentration and gradually increase it. 2. Incubation time: Increase the incubation time to allow for better membrane incorporation. Ensure proper mixing of the solution in the experimental chamber. 3. Solvent control: Run a vehicle control experiment using only the solvent to rule out any effects of the solvent itself. Ensure the final solvent concentration is minimal (e.g., <0.1%).
Rapid decline in cell health (e.g., membrane blebbing, unstable patch). 1. Cytotoxicity: The concentration of this compound is too high, leading to cell death. 2. Prolonged exposure: The cells have been exposed to the ionophore for too long.1. Reduce concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Limit exposure time: Apply the ionophore for the shortest duration necessary to observe the desired effect. Consider using a perfusion system for rapid application and washout.
Inconsistent or variable results between experiments. 1. Stock solution degradation: The ionophore stock solution may have degraded over time. 2. Inconsistent cell health: The baseline health and membrane properties of the cells may vary between experiments. 3. Temperature fluctuations: Temperature can affect the rate of ionophore-mediated transport.1. Fresh stock solution: Prepare fresh stock solutions regularly and store them properly. 2. Monitor cell health: Only use healthy cells with stable baseline electrophysiological properties for your experiments. 3. Control temperature: Maintain a consistent temperature throughout your experiments.
Unexpected changes in other ionic currents. 1. Off-target effects: The ionophore may be affecting other ions or cellular processes. 2. Secondary effects of Na⁺ influx: The increase in intracellular Na⁺ is indirectly affecting other channels and transporters.1. Selectivity assessment: If possible, test the ionophore's selectivity for Na⁺ over other cations in your experimental system. 2. Isolate currents: Use specific channel blockers to isolate the currents of interest and determine if the observed changes are direct or indirect effects of Na⁺ influx.

Quantitative Data Summary

The following table provides a summary of concentrations used for the sodium ionophore monensin in electrophysiology studies on cardiomyocytes, which can serve as a starting point for optimizing experiments with this compound.

Ionophore Concentration Range Cell Type Observed Electrophysiological Effects
Monensin1 µM - 30 µMSino-atrial nodal and Purkinje cellsReduced slope of pacemaker potentials, shortened action potential duration.
Monensin10 µMVentricular myocytesShortened action potential duration, reduced amplitude of the plateau phase.

Experimental Protocols

General Protocol for Using this compound in Whole-Cell Patch-Clamp Electrophysiology

  • Preparation of Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw a vial of the stock solution.

    • Dilute the stock solution in the extracellular recording solution to the desired final concentration. Ensure the final solvent concentration is low (e.g., <0.1%) to minimize solvent effects.

  • Electrophysiological Recording:

    • Establish a stable whole-cell patch-clamp recording from the cell of interest.

    • Record baseline electrophysiological parameters (e.g., resting membrane potential, holding current, action potentials) for a stable period.

    • Apply the working solution containing this compound to the cell using a perfusion system.

    • Continuously monitor the electrophysiological parameters during and after the application of the ionophore.

    • After observing the desired effect or at the end of the planned exposure time, wash out the ionophore with the control extracellular solution.

  • Data Analysis:

    • Measure the changes in the electrophysiological parameters of interest (e.g., change in membrane potential, shift in holding current, alteration in action potential waveform).

    • Compare the effects of different concentrations of this compound.

    • Perform a vehicle control experiment to confirm that the observed effects are due to the ionophore and not the solvent.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Ionophore This compound Intracellular_Na Intracellular Na+ Ionophore->Intracellular_Na Transport Na_channel Endogenous Na+ Channel Extracellular_Na Extracellular Na+ Extracellular_Na->Ionophore Binding Downstream Downstream Electrophysiological Effects Intracellular_Na->Downstream Modulation Experimental_Workflow Start Start Prepare_Solutions Prepare Stock and Working Solutions Start->Prepare_Solutions Establish_Recording Establish Stable Patch-Clamp Recording Prepare_Solutions->Establish_Recording Baseline Record Baseline Activity Establish_Recording->Baseline Apply_Ionophore Apply Sodium Ionophore X Baseline->Apply_Ionophore Record_Effect Record Electrophysiological Changes Apply_Ionophore->Record_Effect Washout Washout Ionophore Record_Effect->Washout Analyze_Data Data Analysis Washout->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Sodium Ionophore X and Fluorescent Indicators

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sodium Ionophore X in conjunction with fluorescent sodium indicators.

Troubleshooting Guides

Issue 1: Significant Decrease or Complete Loss of Fluorescence Signal Upon Addition of this compound

Possible Cause 1: Fluorescence Quenching

While direct evidence of this compound acting as a collisional quencher for common sodium indicators is not extensively documented, it remains a theoretical possibility. Quenching can occur through various mechanisms, including Förster Resonance Energy Transfer (FRET) if spectral overlap exists, or collisional quenching through direct molecular interaction.

Troubleshooting Steps:

  • Control Experiment: Perform a cell-free experiment. In a cuvette, mix the fluorescent indicator at the working concentration with varying concentrations of this compound in a buffer with a known sodium concentration. Measure the fluorescence intensity. A decrease in fluorescence with increasing ionophore concentration would suggest a direct quenching effect.

  • Change Indicator: If quenching is confirmed, consider switching to a different fluorescent sodium indicator with a different chemical structure and spectral properties. See Table 1 for a comparison of common indicators.

  • Optimize Concentration: Use the lowest effective concentration of this compound required to achieve sodium equilibration. This can be determined through a dose-response curve.

Possible Cause 2: Altered Indicator Properties

Ionophores can affect the local environment of the indicator within the cell membrane or cytosol, potentially altering its quantum yield or spectral properties in a manner that appears as quenching. A study revealed that the fluorescence of the ANG-2 dye in cells treated with ionophores was approximately two times lower than in untreated cells with the same Na+ concentration.[1]

Troubleshooting Steps:

  • In Situ Calibration: Always perform an in situ calibration after the experiment to determine the dye's response within the cellular environment in the presence of the ionophore. A standard protocol is provided below.

  • Ratiometric vs. Non-Ratiometric Dyes: If using a non-ratiometric dye (e.g., Sodium Green, CoroNa Red), signal decrease can be misinterpreted. Consider using a ratiometric dye like SBFI, which can partially correct for concentration-independent artifacts.[2]

Possible Cause 3: Cell Health and Membrane Integrity

This compound, like other ionophores, can be toxic to cells at higher concentrations or with prolonged exposure. This can lead to membrane blebbing, cell detachment, and leakage of the fluorescent indicator from the cell, resulting in signal loss.

Troubleshooting Steps:

  • Cell Viability Assay: Perform a cell viability test (e.g., Trypan Blue exclusion, propidium iodide staining) in parallel with your fluorescence experiment to assess the health of the cells at the working concentration of this compound.

  • Reduce Incubation Time: Minimize the exposure time of the cells to the ionophore.

  • Lower Concentration: Titrate the this compound concentration to find the optimal balance between efficient sodium transport and minimal cytotoxicity.

Logical Workflow for Troubleshooting Signal Loss:

Start Fluorescence Signal Loss with This compound CheckQuenching Perform Cell-Free Quenching Test Start->CheckQuenching QuenchingConfirmed Quenching Confirmed CheckQuenching->QuenchingConfirmed ChangeIndicator Switch Fluorescent Indicator QuenchingConfirmed->ChangeIndicator Yes NoQuenching No Direct Quenching QuenchingConfirmed->NoQuenching No OptimizeIonophore Optimize Ionophore Concentration ChangeIndicator->OptimizeIonophore Done Problem Resolved OptimizeIonophore->Done CheckCellHealth Assess Cell Viability NoQuenching->CheckCellHealth CellHealthIssue Cell Viability Compromised CheckCellHealth->CellHealthIssue ReduceToxicity Lower Ionophore Conc. & Reduce Incubation Time CellHealthIssue->ReduceToxicity Yes GoodCellHealth Good Cell Viability CellHealthIssue->GoodCellHealth No ReduceToxicity->Done Calibrate Perform In Situ Calibration GoodCellHealth->Calibrate Calibrate->Done

Caption: Troubleshooting workflow for fluorescence signal loss.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in fluorescence microscopy experiments?

This compound is primarily used to equilibrate intracellular and extracellular sodium concentrations.[3] This is a crucial step in the in situ calibration of fluorescent sodium indicators, allowing researchers to correlate fluorescence intensity or ratio with a known sodium concentration.

Q2: Can this compound interfere with the fluorescence of my sodium indicator?

Yes, it is possible. While this compound is not a classical fluorescence quencher, studies with other ionophores have shown that they can alter the fluorescence properties of intracellular dyes.[1] This can manifest as a decrease in signal intensity. It is essential to perform proper controls and in situ calibrations to account for these potential effects.

Q3: What are the key differences between common fluorescent sodium indicators?

The choice of indicator depends on the specific experimental requirements, such as the expected range of sodium concentration changes and the available imaging equipment. Key differentiators include their dissociation constant (Kd) for sodium, whether they are ratiometric or non-ratiometric, and their excitation and emission wavelengths.

Table 1: Comparison of Common Fluorescent Sodium Indicators

IndicatorTypeExcitation (nm)Emission (nm)Kd for Na+ (approx.)Key Features
SBFI Ratiometric340 / 38050511-21 mMUV-excitable; ratiometric measurement minimizes artifacts from dye concentration and cell path length.[2]
Sodium Green Non-Ratiometric492516~21 mMVisible light excitation reduces phototoxicity; higher quantum yield than SBFI.
CoroNa Green Non-Ratiometric492516~80 mMSuitable for detecting larger changes in sodium concentration.
CoroNa Red Non-Ratiometric540590~200 mMLong-wavelength excitation and emission; targeted to mitochondria.
ANG-2 Non-Ratiometric525545High SensitivityHigh signal-to-background ratio.

Q4: How do I perform an in situ calibration for my sodium indicator using this compound?

An in situ calibration is critical for converting fluorescence signals into absolute intracellular sodium concentrations. A general protocol is provided below.

Experimental Protocols

Protocol: In Situ Calibration of Intracellular Sodium Indicators

This protocol is adapted from standard methods and should be optimized for your specific cell type and experimental setup.

Materials:

  • Cells loaded with your chosen fluorescent sodium indicator (e.g., SBFI-AM, Sodium Green-AM).

  • Calibration Buffer A (Sodium-free): e.g., 140 mM KCl, 10 mM HEPES, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, pH 7.4.

  • Calibration Buffer B (High Sodium): e.g., 140 mM NaCl, 10 mM HEPES, 1.5 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, pH 7.4.

  • This compound (stock solution in DMSO or ethanol).

  • (Optional) A potassium ionophore (e.g., Valinomycin) and a protonophore (e.g., FCCP) to ensure complete ion equilibration.

Procedure:

  • Prepare Calibration Solutions: Prepare a series of calibration buffers with varying sodium concentrations (e.g., 0, 5, 10, 20, 50, 100 mM) by mixing Calibration Buffers A and B. Maintain a constant ionic strength by replacing NaCl with KCl.

  • Baseline Measurement: Acquire a baseline fluorescence measurement of your indicator-loaded cells in a physiological buffer.

  • Permeabilize the Membrane: Add this compound to the cells at a pre-determined optimal concentration (e.g., 1-10 µM). It is also recommended to add a potassium ionophore and a protonophore to clamp the membrane potential and pH.

  • Sequential Perfusion: Sequentially perfuse the cells with the calibration buffers, starting from the lowest sodium concentration.

  • Record Fluorescence: Allow the fluorescence signal to stabilize at each sodium concentration before recording the data. For ratiometric dyes, record the fluorescence at both excitation wavelengths.

  • Determine Maximum and Minimum Fluorescence: At the end of the experiment, perfuse with the zero-sodium buffer to obtain the minimum fluorescence (Fmin) and the high-sodium buffer to obtain the maximum fluorescence (Fmax).

  • Data Analysis: Plot the fluorescence intensity or ratio against the sodium concentration to generate a calibration curve. This curve can then be used to convert experimental fluorescence values into intracellular sodium concentrations.

Experimental Workflow for In Situ Calibration:

Start Indicator-Loaded Cells AddIonophores Add this compound (+ Valinomycin, FCCP) Start->AddIonophores PerfuseLowNa Perfuse with 0 mM Na+ Buffer AddIonophores->PerfuseLowNa RecordFmin Record Fmin PerfuseLowNa->RecordFmin PerfuseMidNa Perfuse with Intermediate Na+ Concentrations RecordFmin->PerfuseMidNa RecordData Record Fluorescence at each [Na+] PerfuseMidNa->RecordData PerfuseHighNa Perfuse with High Na+ Buffer RecordData->PerfuseHighNa RecordFmax Record Fmax PerfuseHighNa->RecordFmax PlotCurve Plot Calibration Curve RecordFmax->PlotCurve

Caption: Workflow for in situ calibration of sodium indicators.

References

Technical Support Center: Sodium Ionophore X Interference with Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sodium ionophore X and its interference with calcium signaling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a chemical compound that facilitates the transport of sodium ions (Na+) across biological membranes.[1][2] These ionophores are typically lipid-soluble molecules that can insert themselves into the cell membrane, creating a channel or acting as a mobile carrier for Na+ ions.[1] This leads to an increase in the intracellular concentration of Na+, disrupting the natural electrochemical gradient. A well-known example of a sodium ionophore is Monensin.

Q2: How can a sodium ionophore interfere with calcium signaling?

Interference with calcium (Ca2+) signaling by a sodium ionophore can occur through two primary mechanisms:

  • Indirect Interference via the Na+/Ca2+ Exchanger: The primary mechanism of interference is the disruption of the intracellular sodium concentration ([Na+]i). An increase in [Na+]i reduces the driving force for the Na+/Ca2+ exchanger (NCX), a key protein responsible for extruding Ca2+ from the cytoplasm. Under normal conditions, the NCX uses the electrochemical gradient of Na+ to pump Ca2+ out of the cell (forward mode). When [Na+]i rises, the efficiency of this process is reduced, and in some cases, the exchanger can even reverse its direction (reverse mode), leading to an influx of Ca2+ and a subsequent increase in intracellular calcium concentration ([Ca2+]i).

  • Direct Interference and Off-Target Effects: Some sodium ionophores may not be perfectly selective and could directly transport Ca2+ across the membrane, although this is generally a minor effect for highly selective ionophores. Additionally, at high concentrations, ionophores can have broader, non-specific effects on membrane integrity and cellular health, which can indirectly impact Ca2+ homeostasis.

Q3: What are the common observable effects of this interference in my experiments?

Commonly observed effects include:

  • An unexpected increase in baseline [Ca2+]i in cells treated with the sodium ionophore.

  • Altered kinetics of Ca2+ transients in response to a stimulus.

  • Reduced amplitude or complete inhibition of Ca2+ signals.

  • Increased cell death or signs of cytotoxicity.

Q4: How can I be sure that the observed changes in calcium signaling are due to the sodium ionophore?

To confirm the role of the sodium ionophore, you should perform control experiments. These include:

  • Vehicle Control: Treat cells with the solvent used to dissolve the ionophore (e.g., DMSO) to rule out any effects of the vehicle itself.

  • Dose-Response Curve: Test a range of ionophore concentrations to see if the effect on Ca2+ signaling is dose-dependent.

  • Sodium-Free Medium: Perform the experiment in a medium where sodium has been replaced by an impermeant cation (e.g., N-methyl-D-glucamine). If the ionophore's effect on Ca2+ is primarily mediated by Na+ influx, its effect should be significantly reduced or abolished in a sodium-free environment.

Troubleshooting Guides

Issue 1: Unexpected Increase in Baseline Intracellular Calcium

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
High Ionophore Concentration Perform a dose-response experiment to determine the optimal, non-saturating concentration of the sodium ionophore. Start with a low concentration and titrate up.
Indirect effect via Na+/Ca2+ Exchanger To test this, perform the experiment in a sodium-free extracellular buffer. If the baseline Ca2+ increase is prevented, it confirms the involvement of the Na+/Ca2+ exchanger.
Direct Ca2+ transport by the ionophore While less common for Na+-selective ionophores, this can be investigated by measuring Ca2+ influx in the absence of extracellular Na+.
Cell Stress or Damage High concentrations of ionophores can be cytotoxic. Assess cell viability using assays like MTT or MTS. Reduce ionophore concentration or incubation time if significant cell death is observed.
Issue 2: Inconsistent or Non-Reproducible Calcium Measurements

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Uneven Dye Loading Ensure consistent incubation time and temperature for loading cells with the Ca2+ indicator dye (e.g., Fura-2 AM). Visually inspect cells under a microscope to confirm even dye distribution.
Photobleaching or Phototoxicity Minimize exposure of dye-loaded cells to excitation light. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.
High Background Fluorescence Ensure complete removal of extracellular dye by washing the cells thoroughly after loading. Use a background subtraction algorithm during data analysis.
Cell Clumping or Uneven Plating Ensure a single-cell suspension before plating and allow adequate time for cells to adhere and spread evenly.
Issue 3: No Observable Effect of the Sodium Ionophore on Calcium Signaling

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Inactive Ionophore Verify the integrity and activity of your sodium ionophore stock. Prepare a fresh solution from a new vial if necessary.
Low Ionophore Concentration The concentration used may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.
Cell Type Insensitivity The expression and activity of the Na+/Ca2+ exchanger can vary between cell types. Confirm the expression of the exchanger in your cell line.
Experimental Buffer Composition Ensure your experimental buffer contains an appropriate concentration of extracellular sodium for the ionophore to be effective.

Experimental Protocols

Protocol 1: Measuring Intracellular Calcium using Fura-2 AM

This protocol outlines the steps for measuring intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • DMSO (anhydrous)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic F-127 (optional, to aid dye solubilization)

  • Probenecid (optional, to prevent dye extrusion)

  • Cells cultured on coverslips or in a 96-well plate

  • Fluorescence microscope or plate reader with appropriate filters for Fura-2 (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Prepare Fura-2 AM Stock Solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.

  • Prepare Loading Buffer: Dilute the Fura-2 AM stock solution in your physiological buffer to a final working concentration of 2-5 µM. If using, add Pluronic F-127 (0.02-0.05%) and Probenecid (1-2.5 mM).

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the Fura-2 AM loading buffer to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for your cell type.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells 2-3 times with the physiological buffer to remove extracellular Fura-2 AM.

    • Incubate the cells for an additional 15-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

    • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at ~510 nm.

    • Acquire a baseline reading before adding the sodium ionophore or other stimuli.

    • Add the sodium ionophore at the desired concentration and record the changes in the 340/380 nm fluorescence ratio over time.

  • Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is for assessing cell viability and cytotoxicity, which is crucial when working with potentially toxic compounds like ionophores.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-Buffered Saline (PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Cells cultured in a 96-well plate

  • Multi-well plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the sodium ionophore and a vehicle control for the desired duration.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly on a plate shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control.

Data Presentation

Table 1: Properties of Common Calcium Indicators

IndicatorExcitation (nm)Emission (nm)Kd for Ca2+Ratiometric
Fura-2 340 / 380~510~145 nMYes
Indo-1 ~350405 / 485~230 nMYes
Fluo-4 ~494~516~345 nMNo
Rhod-2 ~552~581~570 nMNo

Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.

Table 2: Troubleshooting Summary for Fura-2 AM Experiments

Problem Potential Cause Suggested Solution
Low Fluorescence Signal Incomplete dye loading or hydrolysis.Increase loading time/temperature; allow more time for de-esterification.
Cell death.Check cell viability; use a lower concentration of ionophore.
High Background Signal Incomplete removal of extracellular dye.Wash cells more thoroughly after loading.
Autofluorescence from cells or medium.Use a phenol red-free medium; measure and subtract background from a cell-free well.
Signal Varies Between Cells Uneven dye loading.Ensure even distribution of loading buffer; check for cell clumping.
Heterogeneous cell population.Analyze single-cell responses or use a more homogeneous cell line.

Mandatory Visualizations

Sodium_Ionophore_Interference cluster_intracellular Intracellular Space Na_ext High [Na+] Ionophore This compound Na_ext->Ionophore Influx Ca_ext High [Ca2+] NCX Na+/Ca2+ Exchanger (NCX) Ca_ext->NCX Ca2+ Influx (Reverse Mode) Na_int Low [Na+] Ionophore->Na_int NCX->Ca_ext Reduced Ca2+ Efflux Ca_int Low [Ca2+] NCX->Ca_int Na_int->NCX Increased [Na+]i Signaling Altered Ca2+ Signaling Ca_int->Signaling

Caption: Mechanism of sodium ionophore interference with calcium signaling.

Experimental_Workflow start Start prep_cells Prepare Cells (Culture and Plate) start->prep_cells load_dye Load with Fura-2 AM prep_cells->load_dye wash_cells Wash to Remove Extracellular Dye load_dye->wash_cells baseline Acquire Baseline Fluorescence (F340/F380) wash_cells->baseline add_ionophore Add this compound baseline->add_ionophore record_data Record Fluorescence Changes add_ionophore->record_data analyze Analyze Data (Calculate Ratio vs. Time) record_data->analyze end End analyze->end

Caption: Experimental workflow for assessing ionophore-induced calcium changes.

Troubleshooting_Logic issue Unexpected Rise in Baseline [Ca2+]i high_conc Is Ionophore Concentration High? issue->high_conc cell_damage Is there Cell Damage? issue->cell_damage na_dependent Is the Effect Na+-Dependent? high_conc->na_dependent No solution1 Reduce Ionophore Concentration high_conc->solution1 Yes solution2 Implicates Na+/Ca2+ Exchanger na_dependent->solution2 Yes solution3 Possible Direct Ca2+ Transport na_dependent->solution3 No cell_damage->na_dependent No solution4 Lower Concentration or Incubation Time cell_damage->solution4 Yes

Caption: Troubleshooting logic for elevated baseline calcium.

References

"long-term stability of Sodium ionophore X in DMSO"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using Sodium Ionophore X, with a specific focus on its long-term stability in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound. However, it is important to use a high-quality, anhydrous grade of DMSO, as the presence of water can affect the solubility and stability of the ionophore.[1][2] Some suppliers note that hygroscopic DMSO can significantly impact the solubility of the product and recommend using newly opened DMSO.[1][2] For some applications, tetrahydrofuran (THF) can also be used.[1]

Q2: What are the recommended storage conditions and long-term stability of this compound in DMSO?

A2: For optimal long-term stability, prepared stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at low temperatures. Based on supplier recommendations, the stability of the stock solution under different storage conditions is summarized in the table below.

Storage TemperatureRecommended Storage Duration
-80°CUp to 6 months
-20°CUp to 1 month

Q3: How does an increase in intracellular sodium, induced by this compound, affect cellular signaling?

A3: An influx of sodium ions into the cell, facilitated by this compound, can act as a second messenger, triggering a cascade of signaling events. This includes the regulation of intracellular calcium levels, as the transmembrane sodium gradient is a key regulator of cytoplasmic calcium concentrations. Alterations in intracellular sodium can influence various signaling pathways, including those involving CaMKII, calcineurin, and PKC, which can, in turn, activate transcriptional factors and lead to cellular responses like hypertrophic growth in cardiac myocytes.

Troubleshooting Guides

This section addresses common issues that may arise during experiments involving this compound.

Issue 1: Poor Solubility of this compound in DMSO

  • Possible Cause: The DMSO used may have absorbed moisture from the atmosphere (hygroscopic).

  • Troubleshooting Steps:

    • Always use a fresh, unopened bottle of anhydrous or high-purity DMSO.

    • To aid dissolution, gentle warming of the solution to 37°C or brief sonication can be applied. For some formulations, warming to 60°C with ultrasonic treatment may be necessary.

    • Ensure the vial is tightly capped immediately after use to minimize moisture absorption.

Issue 2: Inconsistent or No Cellular Response to this compound

  • Possible Cause 1: Degradation of the this compound stock solution due to improper storage.

  • Troubleshooting Steps:

    • Verify that the stock solution has been stored according to the recommendations (see stability table above).

    • If the stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.

  • Possible Cause 2: The experimental concentration of this compound is not optimal for the cell type being used.

  • Troubleshooting Steps:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions.

    • Consult literature for typical working concentrations used in similar experimental setups.

  • Possible Cause 3: Issues with the detection method for intracellular sodium changes.

  • Troubleshooting Steps:

    • Ensure that the sodium indicator dye (e.g., ION Natrium Green 2 AM) is loaded correctly and is responsive.

    • For cell types that are difficult to load with fluorescent indicators, consider using an organic anion transport inhibitor like probenecid to improve dye retention.

    • Verify the functionality of your detection instrument (e.g., fluorescence microscope, plate reader).

Experimental Protocols & Methodologies

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of powdered this compound and a fresh bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Under sterile conditions, add the appropriate volume of DMSO to the vial of this compound to achieve the desired stock concentration.

  • If necessary, facilitate dissolution by gently vortexing and, if required, warming the solution to 37°C or using an ultrasonic bath.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: In Vitro Sodium Flux Assay using a Fluorescent Indicator

  • Cell Preparation: Plate cells in a multi-well plate (e.g., 96-well) and culture until they reach the desired confluency.

  • Dye Loading: Prepare a loading solution containing a sodium-sensitive fluorescent indicator (e.g., ION Natrium Green 2 AM) in a suitable buffer. Remove the cell culture medium and add the dye loading solution to the cells. Incubate under appropriate conditions (e.g., 37°C, 5% CO2) to allow for dye uptake.

  • Washing (Optional): Depending on the assay, you may need to wash the cells with a physiological buffer to remove extracellular dye. Some assay kits are designed as no-wash protocols.

  • Compound Addition: Prepare a dilution of the this compound stock solution in the assay buffer to the desired final concentration. Add the diluted ionophore to the cells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a plate reader or fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen indicator.

  • Data Analysis: Record the fluorescence signal over time to observe the kinetics of the sodium influx. The change in fluorescence intensity is proportional to the change in intracellular sodium concentration.

Visualizations

signaling_pathway Simplified Signaling Cascade Following Increased Intracellular Sodium Ionophore This compound Na_Influx Increased Intracellular Na+ Ionophore->Na_Influx NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_Influx->NCX Ca_Influx Increased Intracellular Ca2+ NCX->Ca_Influx Signaling_Kinases Activation of CaMKII, PKC, Calcineurin Ca_Influx->Signaling_Kinases Transcription_Factors Activation of Transcriptional Factors Signaling_Kinases->Transcription_Factors Cellular_Response Cellular Response (e.g., Hypertrophy) Transcription_Factors->Cellular_Response

Caption: Intracellular signaling pathway activated by this compound.

experimental_workflow General Workflow for a Sodium Flux Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate Cells Dye_Loading Load with Sodium Indicator Dye Cell_Plating->Dye_Loading Add_Ionophore Add this compound Dye_Loading->Add_Ionophore Measure_Fluorescence Measure Fluorescence Over Time Add_Ionophore->Measure_Fluorescence Analyze_Data Analyze Kinetic Fluorescence Data Measure_Fluorescence->Analyze_Data

Caption: Workflow for measuring sodium influx using a fluorescent indicator.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results Start Inconsistent or No Cellular Response Check_Stock Is Stock Solution Valid? Start->Check_Stock Check_Concentration Is Concentration Optimal? Check_Stock->Check_Concentration Yes Action_NewStock Prepare Fresh Stock Check_Stock->Action_NewStock No Check_Detection Is Detection Method Working? Check_Concentration->Check_Detection Yes Action_DoseResponse Perform Dose-Response Check_Concentration->Action_DoseResponse No End_Success Problem Resolved Check_Detection->End_Success Yes Action_CheckDye Verify Dye Loading & Instrument Check_Detection->Action_CheckDye No Action_NewStock->Check_Concentration Action_DoseResponse->Check_Detection Action_CheckDye->End_Success

Caption: Decision tree for troubleshooting inconsistent experimental outcomes.

References

Technical Support Center: Ion-Selective Electrodes with Sodium Ionophore X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for ion-selective electrodes (ISEs) utilizing Sodium Ionophore X.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with sodium ISEs featuring this compound. Each issue is presented in a question-and-answer format, outlining potential causes and systematic solutions.

Issue 1: Inaccurate or Unstable Readings

Q: My electrode is providing erratic, drifting, or non-reproducible readings. What are the possible causes and how can I fix it?

A: Unstable readings are a common issue that can stem from several factors. A systematic approach is crucial to identify and resolve the problem.

Potential Causes & Solutions:

  • Improper Grounding or Electrical Interference: Ensure the meter is properly grounded. Fluctuations can be caused by nearby electrical equipment.

  • Air Bubbles on the Membrane: Check for and remove any air bubbles on the surface of the ISE membrane after immersing it in a solution.[1]

  • Clogged or Contaminated Reference Electrode Junction: A clogged reference junction can lead to drifting potentials. If using a refillable reference electrode, ensure a steady flow of filling solution. Clean the junction as per the manufacturer's instructions.

  • Temperature Fluctuations: Ensure that standards and samples are at the same temperature, as a 1°C difference can introduce a 2% error.[2] Allow the electrode to reach thermal equilibrium with the solution.

  • Insufficient Conditioning: New electrodes or electrodes that have been stored dry require proper conditioning to ensure a stable response.

Troubleshooting Workflow for Unstable Readings:

start Start: Unstable Readings check_grounding Check Meter Grounding & Electrical Noise start->check_grounding check_bubbles Inspect for Air Bubbles on Membrane check_grounding->check_bubbles Grounded check_reference Inspect Reference Electrode Junction check_bubbles->check_reference No Bubbles check_temp Verify Temperature Equilibrium check_reference->check_temp Junction OK recondition Recondition Electrode check_temp->recondition Temp. Stable stable Readings Stable recondition->stable Successful unstable Readings Still Unstable recondition->unstable Unsuccessful cluster_electrode Ion-Selective Electrode cluster_sample Sample Solution electrode_body Electrode Body internal_ref Internal Reference Electrode (Ag/AgCl) internal_sol Internal Filling Solution (Fixed NaCl concentration) internal_ref->internal_sol membrane PVC Membrane with This compound Na⁺ internal_sol->membrane:f0 sample Sample with unknown Na⁺ concentration membrane:f1->sample Selective Binding of Na⁺ sample->membrane:f1 Potential Difference Measured

References

Validation & Comparative

Validating the Selectivity of Sodium Ionophores for Na⁺: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of clinical diagnostics, environmental monitoring, and pharmaceutical research, the accurate measurement of sodium ion (Na⁺) concentrations is critical. Sodium-selective ionophores are indispensable tools in the development of sensors for these applications. The defining characteristic of a high-performance ionophore is its selectivity for the target ion over other interfering ions commonly found in biological and environmental samples. This guide provides a comparative analysis of "Sodium Ionophore X" (a representative high-performance ionophore) against other common alternatives, supported by experimental data and detailed protocols to aid researchers in their selection and validation processes.

Performance Comparison of Sodium Ionophores

The efficacy of a sodium ionophore is primarily determined by its potentiometric selectivity coefficient (log KpotNa⁺,M). This value indicates the ionophore's preference for sodium ions over an interfering ion (M). A more negative value signifies a higher selectivity for Na⁺. The following table summarizes the selectivity coefficients for several prominent sodium ionophores.

IonophoreInterfering Ion (M)log KpotNa⁺,M
This compound (DD16C5) K⁺<-3.0[1][2]
Li⁺N/A
Ca²⁺N/A
Mg²⁺N/A
ETH 227 K⁺-2.1[3]
Li⁺-3.5[3]
Ca²⁺-3.8[3]
Mg²⁺-4.2
Bis[(12-crown-4)methyl] 2-dodecyl-2-methylmalonate K⁺-2.5
Li⁺-3.4
Ca²⁺-4.1
Mg²⁺-4.3

Note: "this compound" is represented by DD16C5, a 16-crown-5 derivative that has demonstrated exceptionally high Na⁺ selectivity, particularly against K⁺, which is a significant interferant. The electrode using DD16C5 exhibited a Na⁺ selectivity of over 1000 times relative to other alkali and alkaline earth metal ions.

Experimental Protocols for Selectivity Determination

The potentiometric selectivity of an ionophore is typically determined by fabricating an ion-selective electrode (ISE) and measuring its potential response in the presence of both the primary ion (Na⁺) and interfering ions.

1. Fabrication of a Sodium Ion-Selective Electrode (ISE)

A common method involves creating a polymeric membrane that incorporates the ionophore.

  • Materials:

    • Ionophore (e.g., this compound)

    • Poly(vinyl chloride) (PVC)

    • Plasticizer (e.g., tris(ethylhexyl) phosphate)

    • Lipophilic salt (e.g., potassium tetrakis(4-chlorophenyl)borate)

    • Tetrahydrofuran (THF)

  • Membrane Cocktail Preparation:

    • Dissolve the ionophore, PVC, plasticizer, and lipophilic salt in THF. A typical composition is 1-2% ionophore, 30-33% PVC, 65-68% plasticizer, and 0.5-1 mol% lipophilic salt relative to the ionophore.

    • Stir the mixture until all components are fully dissolved.

  • Membrane Casting:

    • Pour the membrane cocktail into a glass ring on a clean, flat glass plate.

    • Allow the THF to evaporate slowly over 24-48 hours, resulting in a transparent, flexible membrane.

  • Electrode Assembly:

    • Cut a small disc from the cast membrane and mount it into an electrode body.

    • Fill the electrode body with an internal filling solution (e.g., 0.1 M NaCl).

    • Insert an internal reference electrode (e.g., Ag/AgCl).

    • Condition the assembled ISE by soaking it in a 0.1 M NaCl solution for at least 24 hours before use.

2. Determination of Selectivity Coefficients

The two most common methods for determining the potentiometric selectivity coefficient are the Fixed Interference Method (FIM) and the Separate Solution Method (SSM).

  • Fixed Interference Method (FIM):

    • Prepare a series of solutions with a fixed concentration of the interfering ion and varying concentrations of the primary ion (Na⁺).

    • Measure the potential of the ISE in each solution.

    • Plot the potential as a function of the logarithm of the sodium ion activity.

    • The selectivity coefficient is calculated from the intersection of the two linear portions of the calibration curve, where the response to the primary ion and the interfering ion are equal.

  • Separate Solution Method (SSM):

    • Prepare separate solutions of the primary ion (Na⁺) and the interfering ion at the same concentration (e.g., 0.1 M).

    • Measure the potential of the ISE in both solutions.

    • The selectivity coefficient is calculated using the Nikolsky-Eisenman equation, which relates the potential difference to the activities of the two ions.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the preparation and characterization of a sodium ion-selective electrode.

G cluster_prep Membrane & Electrode Preparation cluster_char Characterization cluster_data Data Analysis cocktail Prepare Membrane Cocktail (Ionophore, PVC, Plasticizer, THF) cast Cast Membrane cocktail->cast assemble Assemble Electrode cast->assemble condition Condition Electrode (Soak in 0.1M NaCl) assemble->condition calibrate Calibrate Electrode (Measure potential in known Na⁺ solutions) condition->calibrate Ready for use selectivity Determine Selectivity (FIM or SSM) calibrate->selectivity plot Plot Potential vs. log[Na⁺] selectivity->plot calculate Calculate Selectivity Coefficient (log KpotNa⁺,M) plot->calculate

Workflow for Sodium ISE Preparation and Characterization.

The logical framework for comparing different sodium ionophores based on their key performance metrics is depicted below.

G cluster_metrics Key Performance Metrics cluster_comparison Comparative Evaluation ionophore Sodium Ionophore Selection selectivity Selectivity (log KpotNa⁺,M) ionophore->selectivity lod Limit of Detection (LOD) ionophore->lod response Response Time ionophore->response stability Stability ionophore->stability ionophore_x This compound selectivity->ionophore_x alternative_a Alternative A selectivity->alternative_a alternative_b Alternative B selectivity->alternative_b

Framework for Comparing Sodium Ionophores.

References

A Comparative Guide to Sodium Ionophores: Monensin, Gramicidin, and Sodium Ionophore X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the well-characterized sodium ionophores, monensin and gramicidin, with a placeholder for "Sodium Ionophore X." The information presented is designed to assist researchers in selecting the appropriate ionophore for their experimental needs by highlighting differences in mechanism, ion selectivity, and overall cellular impact. The guide includes summaries of quantitative data, detailed experimental protocols, and diagrams illustrating key concepts and workflows.

Overview and Mechanism of Action

Ionophores are lipid-soluble molecules that transport ions across biological membranes.[1] Their primary function is to disrupt the transmembrane ion concentration gradients that are essential for cellular life.[2] While both monensin and gramicidin facilitate the transport of sodium ions (Na⁺), they do so through fundamentally different mechanisms.

  • Monensin: Isolated from Streptomyces cinnamonensis, monensin is a mobile carrier ionophore .[3][4] It functions by binding a single monovalent cation, wrapping it in a lipophilic structure, and diffusing across the lipid bilayer to release the ion on the other side.[2] Monensin acts as an electroneutral Na⁺/H⁺ antiporter, exchanging a sodium ion for a proton, thereby affecting both ion gradients and intracellular pH.

  • Gramicidin: A product of the soil bacterium Brevibacillus brevis, gramicidin is a channel-forming ionophore . It is a linear polypeptide that inserts into the lipid bilayer. Two gramicidin molecules dimerize end-to-end to form a transmembrane pore or channel. This channel allows for the rapid, passive diffusion of monovalent cations down their electrochemical gradient, leading to a swift collapse of the membrane potential.

  • This compound: This guide uses "this compound" as a placeholder. Researchers should insert the specific properties of the ionophore they are evaluating, such as whether it is a mobile carrier or a channel-former, to draw a direct comparison.

G cluster_0 Monensin (Mobile Carrier) cluster_1 Gramicidin (Channel Former) start_out Na+ (Extracellular) complex [Monensin-Na+] Complex start_out->complex Binds monensin_out Monensin monensin_out->complex h_out H+ (Extracellular) monensin_out->h_out Releases monensin_in Monensin complex->monensin_in Diffuses Across Membrane end_in Na+ (Intracellular) complex->end_in Releases monensin_in->monensin_out Antiport Cycle h_in H+ (Intracellular) h_in->monensin_in Binds ion_out Na+ / K+ (Extracellular) channel Gramicidin Dimer Channel ion_out->channel Passive Diffusion ion_in Na+ / K+ (Intracellular) channel->ion_in Passive Diffusion

Caption: Mechanisms of ion transport for Monensin and Gramicidin.

Comparative Performance Data

The selection of an ionophore depends critically on its specific properties, including its transport mechanism and ion selectivity. The following table summarizes the key performance characteristics of monensin and gramicidin.

FeatureMonensinGramicidinThis compound
Mechanism of Action Mobile CarrierChannel Former(User to specify)
Mode of Transport Electroneutral Na⁺/H⁺ AntiportPassive Diffusion through a pore(User to specify)
Ion Selectivity Ag⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺ > Li⁺K⁺ > Na⁺ (approximately 3:1)(User to specify)
Effect on Membrane Potential Can be electrogenic or electroneutral; generally slower depolarizationRapid and potent membrane depolarization(User to specify)
Primary Biological Activity Antibacterial, antimalarial, coccidiostat; blocks Golgi transportBroad-spectrum antibiotic (primarily Gram-positive)(User to specify)
Common Applications Coccidiostat in animal feed, research tool for blocking protein secretionTopical antibiotic, tool for calibrating fluorescent ion indicators(User to specify)

Experimental Protocols

Accurate assessment of ionophore activity requires robust experimental design. Below are detailed protocols for key assays used to quantify the effects of sodium ionophores on intracellular sodium concentration.

Protocol 1: Measurement of Intracellular Sodium Influx Using a Fluorescent Indicator

This protocol describes a method for measuring changes in intracellular sodium ([Na⁺]i) in cultured cells using a fluorescent dye, such as Sodium Green or SBFI, with a fluorescence microplate reader.

A. Materials:

  • Cultured cells (e.g., HeLa, CHO, or primary neurons) seeded in a 96-well black, clear-bottom plate.

  • Fluorescent sodium indicator (e.g., Sodium Green™, AM or SBFI, AM).

  • Pluronic F-127 (for AM ester dyes).

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Ionophores (Monensin, Gramicidin, Ionophore X) dissolved in a suitable solvent (e.g., DMSO, Ethanol).

  • Fluorescence microplate reader with appropriate excitation/emission filters (e.g., Ex/Em ~488/525 nm for Sodium Green).

B. Procedure:

  • Cell Preparation: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer by diluting the AM ester of the sodium indicator (e.g., 5 µM Sodium Green) and an equal volume of 20% Pluronic F-127 into HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently remove the loading buffer and wash the cells two to three times with fresh HBSS to remove any extracellular dye. Add a final 100 µL of HBSS to each well.

  • Baseline Fluorescence Measurement: Place the plate in the microplate reader, set to the appropriate excitation and emission wavelengths. Record the baseline fluorescence intensity for 5-10 minutes to ensure a stable signal.

  • Ionophore Application:

    • Prepare 2X or 10X working solutions of Monensin, Gramicidin, and Ionophore X in HBSS.

    • Using the instrument's injector function or by manual pipetting, add the ionophore solution to the wells. Include a vehicle-only control (e.g., DMSO in HBSS).

  • Kinetic Measurement: Immediately begin recording the fluorescence intensity every 30-60 seconds for a period of 30-60 minutes to capture the kinetics of sodium influx.

  • Data Analysis:

    • For each well, subtract the background fluorescence (from wells with no cells).

    • Normalize the kinetic data to the baseline fluorescence (F/F₀) to represent the relative change in [Na⁺]i.

    • Plot the normalized fluorescence over time for each ionophore and compare their rates and magnitudes of response.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis c1 Seed Cells in 96-Well Plate c2 Load Cells with Fluorescent Na+ Dye (e.g., Sodium Green) c1->c2 c3 Wash to Remove Extracellular Dye c2->c3 d1 Measure Baseline Fluorescence (F₀) c3->d1 d2 Add Ionophore (Test vs. Control) d1->d2 d3 Record Fluorescence Kinetics (F) d2->d3 a1 Normalize Data (F/F₀) d3->a1 a2 Plot Normalized Fluorescence vs. Time a1->a2 a3 Compare Rate and Magnitude of Response a2->a3

Caption: Experimental workflow for measuring ionophore-induced Na+ influx.
Protocol 2: In Situ Calibration of Intracellular Sodium

To convert fluorescence intensity ratios into absolute [Na⁺]i concentrations, an in situ calibration is necessary. This is achieved by using a combination of ionophores to equilibrate intracellular and extracellular sodium concentrations.

A. Materials:

  • Cells loaded with a sodium indicator as described in Protocol 1.

  • Calibration Buffers: A set of buffers with varying Na⁺ concentrations (e.g., 0, 10, 20, 50, 100 mM). To maintain ionic strength, Na⁺ is typically replaced with K⁺ or another non-permeant cation like NMDG⁺.

  • Ionophore cocktail for calibration: Gramicidin (1-5 µM) is often used alone or in combination with other ionophores to permeabilize the membrane to monovalent cations.

B. Procedure:

  • Load cells with the fluorescent indicator and wash as described previously.

  • Replace the buffer in the wells with the series of calibration buffers (one concentration per set of wells).

  • Add the ionophore calibration cocktail (e.g., gramicidin) to all wells.

  • Incubate for 10-15 minutes to allow the intracellular and extracellular Na⁺ concentrations to equilibrate.

  • Measure the final, stable fluorescence intensity for each known extracellular Na⁺ concentration.

  • Plot the fluorescence intensity (or ratio for ratiometric dyes like SBFI) against the known Na⁺ concentration to generate a calibration curve.

  • This curve can then be used to convert the fluorescence values from experimental assays (Protocol 1) into absolute [Na⁺]i values.

Cellular Effects and Signaling Pathways

The disruption of ionic homeostasis by sodium ionophores triggers various downstream cellular events.

  • Monensin: By acting as an Na⁺/H⁺ antiporter, monensin dissipates proton gradients across organellar membranes. This is particularly disruptive to the Golgi apparatus, where it causes swelling of the cisternae and blocks intracellular protein transport and secretion. This property makes monensin a valuable tool in cell biology for studying protein trafficking pathways.

  • Gramicidin: The formation of non-selective cation channels by gramicidin leads to a rapid influx of Na⁺ and efflux of K⁺. This swift dissipation of critical ion gradients collapses the cell's membrane potential, activates the Na⁺/K⁺ pump, increases ATP consumption, and can ultimately lead to osmotic swelling and cell lysis.

G cluster_monensin Monensin Pathway cluster_gramicidin Gramicidin Pathway m1 Monensin m2 Na+/H+ Antiport m1->m2 m3 Disruption of H+ Gradient in Golgi m2->m3 m4 Blockade of Intracellular Protein Transport m3->m4 g1 Gramicidin g2 Cation Channel Formation g1->g2 g3 Rapid Na+ Influx & K+ Efflux g2->g3 g4 Membrane Depolarization & Cell Lysis g3->g4

Caption: Downstream cellular effects of Monensin and Gramicidin.

Conclusion

The choice between monensin, gramicidin, and other sodium ionophores depends entirely on the intended application.

  • Monensin is the ionophore of choice for studying processes related to protein trafficking and secretion due to its specific effect on the Golgi apparatus. Its action as an antiporter provides a more controlled, albeit complex, disruption of ion homeostasis.

  • Gramicidin is ideal for applications requiring rapid and potent depolarization of the plasma membrane or for creating a non-selective cation conductance, such as in the calibration of fluorescent ion indicators.

  • This compound should be evaluated based on its own unique characteristics. By understanding its mechanism, selectivity, and cellular effects in the context of well-defined ionophores like monensin and gramicidin, researchers can make an informed decision to advance their scientific objectives.

References

A Comparative Guide to Sodium Ionophore X and Other Calixarene-Based Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and selective measurement of sodium ions (Na⁺) is critical in a multitude of applications, from clinical diagnostics to fundamental biological research. Calixarene-based ionophores have emerged as a superior class of sensing molecules for this purpose, offering high selectivity and stability. This guide provides an objective comparison of the performance of Sodium Ionophore X (4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester) against other notable calixarene-based ionophores, supported by experimental data.

Performance Comparison: Ion Selectivity

The primary measure of an ionophore's performance in an ion-selective electrode (ISE) is its potentiometric selectivity coefficient (log KpotNa,M). This value indicates the preference of the ionophore for sodium ions over other interfering ions (M). A more negative value signifies a higher selectivity for Na⁺. The following table summarizes the selectivity coefficients for this compound and other relevant calixarene-based sodium ionophores.

IonophoreInterfering Ion (M)log KpotNa,MReference
This compound (4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester)K⁺-3.0[2]
p-tert-butylcalix[1]arene methoxyethylesterK⁺-2.2[3]
Li⁺-3.5
Cs⁺-3.7
NH₄⁺-2.7
Mg²⁺-4.3
Ca²⁺-3.7
Sr²⁺-3.9
Ba²⁺-4.1
Calixarene tetraester derivative (unspecified)K⁺-2.58
Calixarene crown ethers (with short crown loop)K⁺> -5.0

Note: The selectivity of an ionophore can be influenced by the composition of the ion-selective membrane and the experimental method used for its determination.

Binding Affinity and Complexation

The interaction between an ionophore and an ion is a critical factor in its function. The complexation of the sodium cation by a calixarene tetraester, structurally similar to this compound, has been studied using ¹H and ²³Na NMR. These studies revealed the formation of a 2:1 calixarene-to-sodium complex. The standard enthalpy (ΔH°) and standard entropy (ΔS°) of formation for this 2:1 complex were estimated to be -16 ± 5 kJ mol⁻¹ and -28 ± 17 J K⁻¹ mol⁻¹, respectively. This thermodynamic data provides insight into the favorable binding of sodium ions by this class of calixarene esters.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of calixarene-based sodium ionophores.

Fabrication of a Polyvinyl Chloride (PVC) Membrane Ion-Selective Electrode

This protocol describes the preparation of a PVC-based membrane for an ion-selective electrode, a common method for evaluating ionophore performance.

Materials:

  • Ionophore (e.g., this compound)

  • Poly(vinyl chloride) (PVC), high molecular weight

  • Plasticizer (e.g., o-nitrophenyl octyl ether, o-NPOE)

  • Lipophilic salt (e.g., potassium tetrakis(p-chlorophenyl)borate, KTCPB)

  • Tetrahydrofuran (THF), analytical grade

Procedure:

  • Membrane Cocktail Preparation: A membrane cocktail is prepared by dissolving the ionophore (typically 1-2 wt%), PVC (30-33 wt%), plasticizer (65-68 wt%), and a lipophilic salt (e.g., 50 mol% relative to the ionophore) in a minimal amount of THF.

  • Membrane Casting: The homogenous solution is poured into a glass ring placed on a clean, flat glass plate. The THF is allowed to evaporate slowly over 24-48 hours in a dust-free environment, resulting in a flexible, transparent membrane.

  • Electrode Assembly: A small disc (e.g., 5-7 mm in diameter) is punched out from the cast membrane and glued to the end of a PVC electrode body.

  • Filling and Conditioning: The electrode body is filled with an internal filling solution (e.g., 0.1 M NaCl). An Ag/AgCl internal reference electrode is then inserted into the filling solution.

  • Conditioning: The assembled ion-selective electrode is conditioned by soaking it in a 0.1 M NaCl solution for at least 24 hours before use to ensure a stable and reproducible potential.

Determination of Potentiometric Selectivity Coefficients

The potentiometric selectivity of an ion-selective electrode can be determined by several methods, with the Separate Solution Method (SSM) and the Fixed Interference Method (FIM) being the most common.

Separate Solution Method (SSM):

  • Prepare a series of standard solutions of the primary ion (Na⁺) and the interfering ion (M) at various concentrations (e.g., 10⁻¹ M to 10⁻⁶ M).

  • Measure the electrode potential of the conditioned ISE in each of the standard solutions, starting from the lowest concentration.

  • Plot the electrode potential (E) versus the logarithm of the ion activity (log a) for both the primary and interfering ions to generate calibration curves.

  • The selectivity coefficient (KpotNa,M) is calculated using the Nikolsky-Eisenman equation:

    log KpotNa,M = (E₂ - E₁) / S + (1 - z₁/z₂) log a₁

    where E₁ and E₂ are the potentials measured in solutions of the primary ion (a₁) and the interfering ion (a₂) of the same activity, respectively. S is the slope of the calibration curve for the primary ion, and z₁ and z₂ are the charges of the primary and interfering ions, respectively.

Fixed Interference Method (FIM):

  • Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (Na⁺).

  • Measure the potential of the ISE in these solutions.

  • Plot the potential as a function of the logarithm of the sodium ion activity.

  • The selectivity coefficient is determined from the intersection of the two linear portions of the resulting curve, where the response is governed by either the primary or the interfering ion.

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams created using the DOT language illustrate the key workflows.

experimental_workflow cluster_membrane_prep Membrane Preparation cluster_electrode_assembly Electrode Assembly & Conditioning cluster_selectivity_measurement Selectivity Measurement (SSM) a Dissolve Components (Ionophore, PVC, Plasticizer, Salt) in THF b Cast Membrane in Glass Ring a->b c Slow Evaporation of THF (24-48h) b->c d Punch Membrane Disc c->d e Glue Membrane Disc to Electrode Body d->e f Fill with Internal Solution & Insert Reference Electrode e->f g Condition Electrode in 0.1M NaCl (24h) f->g h Prepare Standard Solutions (Primary & Interfering Ions) g->h i Measure Potential in Each Solution h->i j Plot Calibration Curves (E vs. log a) i->j k Calculate Selectivity Coefficient (Nikolsky-Eisenman Eq.) j->k

Caption: Workflow for ISE fabrication and selectivity determination.

signaling_pathway cluster_membrane Ion-Selective Membrane Ionophore Calixarene Ionophore Na_complex [Calixarene-Na]⁺ Complex Ionophore->Na_complex Complexation Na_int Na⁺ (Internal Solution) Na_complex->Na_int Transport Na_ext Na⁺ (External Solution) Na_ext->Ionophore Binding Potential Potential Difference (Measured Signal) Na_ext->Potential Na_int->Potential

Caption: Principle of ionophore-mediated sodium ion sensing.

References

A Comparative Guide to the Cross-Reactivity of Sodium Ionophore X with Other Cations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a highly selective ionophore is critical for the accurate measurement of sodium ions in complex biological and chemical systems. This guide provides an objective comparison of Sodium Ionophore X's performance against other common sodium ionophores, supported by experimental data on their cross-reactivity with other cations.

Performance Comparison of Sodium Ionophores

The selectivity of an ionophore is a crucial parameter that dictates its ability to preferentially bind to a target ion in the presence of other competing ions. This selectivity is quantified by the potentiometric selectivity coefficient (log KpotNa+,M), where a more negative value indicates a higher preference for Na+ over the interfering cation (M).

The following table summarizes the potentiometric selectivity coefficients for this compound and other commercially available sodium ionophores against common physiological cations.

IonophoreInterfering Cation (M)log KpotNa+,M
This compound K+-3.0[1]
Ca2+Data not readily available
Mg2+Data not readily available
Li+Data not readily available
ETH 227 K+-2.1[2]
Ca2+-3.8[2]
Mg2+-4.2[2]
Li+-3.5[2]
Sodium Ionophore VI K+-2.5
Ca2+-4.1
Mg2+-4.3
Li+-3.4

Note: The selectivity of an ionophore can be influenced by the composition of the ion-selective membrane and the experimental conditions under which the measurements are made.

Experimental Protocols for Determining Ionophore Selectivity

The potentiometric selectivity coefficients presented in this guide are determined using established electrochemical methods. The two most common techniques are the Separate Solution Method (SSM) and the Fixed Interference Method (FIM).

Separate Solution Method (SSM)

The Separate Solution Method is a straightforward technique for evaluating ionophore selectivity.

Protocol:

  • Prepare separate solutions: Prepare a solution of the primary ion (Na+) and individual solutions of each interfering ion (e.g., K+, Ca2+, Mg2+, Li+) at the same concentration (e.g., 0.1 M).

  • Construct the Ion-Selective Electrode (ISE): Fabricate the ISE by incorporating the sodium ionophore into a polymeric membrane, typically composed of polyvinyl chloride (PVC), a plasticizer, and a lipophilic salt.

  • Measure the electromotive force (EMF): Measure the potential of the ISE in the primary ion solution (ENa) and in each of the interfering ion solutions (EM).

  • Calculate the selectivity coefficient: The potentiometric selectivity coefficient is calculated using the following equation:

    log KpotNa+,M = (EM - ENa) / S + (1 - zNa/zM) log aNa

    where:

    • S is the slope of the electrode's calibration curve.

    • zNa and zM are the charges of the sodium ion and the interfering ion, respectively.

    • aNa is the activity of the sodium ion.

Fixed Interference Method (FIM)

The Fixed Interference Method provides a more comprehensive assessment of selectivity in a mixed-ion environment.

Protocol:

  • Prepare solutions: Prepare a series of solutions containing a fixed concentration of the interfering ion and varying concentrations of the primary ion (Na+).

  • Construct the Ion-Selective Electrode (ISE): Prepare the ISE as described in the SSM protocol.

  • Measure the EMF: Measure the potential of the ISE in each of the prepared solutions.

  • Plot the data: Plot the measured potential as a function of the logarithm of the sodium ion activity.

  • Determine the selectivity coefficient: The selectivity coefficient is determined from the intersection of the two linear portions of the resulting calibration curve, where the response transitions from being dependent on the primary ion to being influenced by the interfering ion.

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for evaluating the cross-reactivity of a sodium ionophore.

G cluster_prep Membrane & Electrode Preparation cluster_exp Experimental Measurement cluster_analysis Data Analysis & Comparison ionophore Select Ionophore membrane Prepare Ion-Selective Membrane (PVC, Plasticizer, Lipophilic Salt) ionophore->membrane electrode Assemble Ion-Selective Electrode membrane->electrode measurement Measure Electromotive Force (EMF) in Prepared Solutions electrode->measurement Use in Potentiometric Cell solutions Prepare Primary (Na+) & Interfering (K+, Ca2+, Mg2+) Ion Solutions solutions->measurement calculation Calculate Potentiometric Selectivity Coefficient (log Kpot) measurement->calculation EMF Data comparison Compare with Alternative Ionophores calculation->comparison

References

A Researcher's Guide to Control Experiments for Sodium Ionophore Studies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Methodologies and Best Practices

In the fields of cell biology and drug development, sodium ionophores—lipid-soluble molecules that transport sodium cations across biological membranes—are invaluable tools for studying the profound effects of sodium influx on cellular physiology.[1][2] By artificially increasing intracellular sodium ([Na+]i), researchers can investigate its role in signaling pathways, neuronal excitability, and cell death mechanisms.[2][3] However, the potent nature of these compounds necessitates a rigorous experimental design, underscored by a comprehensive set of controls, to ensure that the observed effects are directly attributable to the ionophore's primary mechanism of action.

This guide provides an objective comparison of essential control experiments for studies involving a hypothetical sodium ionophore, "Ionophore X." It offers detailed experimental protocols, data presentation standards, and visual aids to help researchers design robust experiments and interpret their results with confidence.

The Critical Role of Controls in Ionophore Research

The central goal of using a sodium ionophore is to study the specific consequences of elevated intracellular sodium. However, a variety of confounding factors can lead to misinterpretation of experimental results. These include the biological effects of the solvent (vehicle), off-target effects of the ionophore itself, or experimental artifacts. A well-designed control strategy is therefore not optional, but fundamental to the validity of the research.

Key Control Categories:
  • Vehicle Control: Ionophores are typically dissolved in solvents like dimethyl sulfoxide (DMSO) or ethanol before being added to cell culture media.[4] These vehicles can have their own biological effects. The vehicle control consists of treating cells with the same concentration of the solvent used for Ionophore X, ensuring that any observed cellular response is not due to the vehicle itself.

  • Negative Controls: These are designed to confirm that the observed effect is dependent on the specific action of the ionophore on sodium transport.

    • Sodium-Free Buffer: The most direct way to demonstrate sodium dependency is to perform the experiment in a buffer where sodium has been replaced by an impermeant cation, such as N-methyl-D-glucamine (NMDG). If Ionophore X is a true sodium ionophore, its effects should be completely abolished in this medium.

    • Inactive Analog (if available): An ideal negative control is a structurally similar molecule to Ionophore X that does not transport sodium. This helps to rule out effects caused by the chemical structure of the ionophore independent of its ion-transporting function.

  • Positive Control: A well-characterized sodium ionophore, such as Monensin or Gramicidin, should be used to validate the experimental system. If the positive control fails to elicit the expected response (e.g., an increase in intracellular sodium), it suggests a problem with the experimental setup, such as the cell model, reagents, or measurement technique.

  • Off-Target Effect Controls:

    • Cell Viability Assay: It is crucial to distinguish between a specific cellular response and general cytotoxicity. Assays such as Trypan Blue exclusion or MTT assays should be run in parallel to determine if the concentrations of Ionophore X used are causing widespread cell death.

    • Mitochondrial Function Assays: Some ionophores can disrupt mitochondrial membrane potential. Assays using probes like JC-1 or TMRM can assess whether Ionophore X has unintended effects on mitochondrial health.

Quantitative Data Comparison

To properly interpret the results of an ionophore study, quantitative data from all experimental and control groups should be collected and statistically analyzed. The following table provides a sample data summary for an experiment measuring the change in intracellular sodium concentration ([Na+]i) using a fluorescent indicator dye.

Treatment GroupConcentrationMean [Na+]i (mM)Standard Deviation (mM)p-value (vs. Untreated)
Untreated ControlN/A10.21.1N/A
Vehicle Control0.1% DMSO10.51.3> 0.99
Ionophore X10 µM45.84.2< 0.0001
Ionophore X (in Na+-Free Buffer)10 µM11.11.5> 0.95
Positive Control (Monensin)5 µM52.35.1< 0.0001

Table 1: Sample data comparing the effects of Ionophore X and controls on intracellular sodium concentration in cultured neurons. Data represents mean values from n=6 independent experiments. Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.

Detailed Experimental Protocol

Measuring Intracellular Sodium Using a Fluorescent Indicator

This protocol describes a common method for quantifying changes in [Na+]i in adherent cells using the fluorescent dye Sodium Green or SBFI (Sodium-Binding Benzofuran Isophthalate) and a fluorescence microplate reader.

Materials:

  • Adherent cells (e.g., HeLa, primary neurons) cultured in a 96-well, black-walled, clear-bottom plate.

  • Sodium indicator dye (e.g., Sodium Green™ tetraacetate, SBFI-AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+.

  • Sodium-free buffer (HBSS with NaCl replaced by NMDG-Cl).

  • Ionophore X, positive control (e.g., Monensin), and vehicle (e.g., DMSO).

  • Fluorescence microplate reader with appropriate filters (e.g., Excitation/Emission ~488/525 nm for Sodium Green).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density that will result in a 70-90% confluent monolayer on the day of the experiment.

  • Dye Loading: a. Prepare a loading solution by dissolving the sodium indicator dye and Pluronic F-127 in HBSS. (Typical final concentrations are 5 µM for the dye and 0.02% for Pluronic F-127). b. Remove the culture medium from the cells and wash once with HBSS. c. Add 100 µL of the loading solution to each well and incubate at 37°C for 45-60 minutes.

  • Washing: Gently remove the loading solution and wash the cells three times with 200 µL of HBSS to remove any extracellular dye. After the final wash, leave 100 µL of HBSS in each well.

  • Baseline Measurement: Place the plate in the microplate reader and record the baseline fluorescence for 5 minutes.

  • Treatment Application: a. Prepare 2X concentrated solutions of Ionophore X and all controls (Vehicle, Positive Control) in HBSS. b. Add 100 µL of the 2X solutions to the appropriate wells, bringing the final volume to 200 µL and the compound concentration to 1X. c. For the "Sodium-Free" control group, replace the HBSS with Sodium-Free buffer before adding Ionophore X prepared in the same buffer.

  • Data Acquisition: Immediately begin recording the fluorescence intensity every 30-60 seconds for the desired duration (e.g., 30-60 minutes).

  • Calibration (Optional but Recommended): At the end of the experiment, a calibration can be performed by treating cells with a cocktail of ionophores (e.g., gramicidin, monensin, and nigericin) in buffers with known sodium concentrations to convert fluorescence ratios into absolute [Na+]i values.

Visualizing Experimental Logic and Pathways

Diagrams are essential for communicating complex experimental workflows and biological concepts. The following visualizations were created using the DOT language to illustrate key aspects of sodium ionophore research.

G A Seed Cells in 96-Well Plate B Load with Sodium Indicator Dye (e.g., Sodium Green) A->B C Wash to Remove Extracellular Dye B->C D Measure Baseline Fluorescence C->D E Add Treatments: - Ionophore X - Vehicle Control - Positive Control - Na+-Free Control D->E F Acquire Kinetic Fluorescence Data E->F G Analyze Data and Perform Statistical Comparisons F->G

Caption: A standard experimental workflow for testing a sodium ionophore.

G Ionophore Sodium Ionophore X Inserts into Membrane Na_Influx Increased Na+ Influx Ionophore->Na_Influx Facilitates Na_i Elevated Intracellular [Na+] Na_Influx->Na_i NCX Na+/Ca2+ Exchanger (NCX) Reversal or Reduced Forward Mode Na_i->NCX Alters Gradient Ca_i Elevated Intracellular [Ca2+] NCX->Ca_i Leads to Downstream Activation of Ca2+-Dependent Signaling Cascades (e.g., Calcineurin, CAMKII) Ca_i->Downstream

Caption: A potential downstream signaling pathway affected by sodium influx.

G ObservedEffect Observed Cellular Effect IonophoreEffect Is the effect due to Na+ influx via Ionophore X? ObservedEffect->IonophoreEffect VehicleEffect Is the effect due to the vehicle (solvent)? ObservedEffect->VehicleEffect OffTargetEffect Is the effect due to off-target cytotoxicity? ObservedEffect->OffTargetEffect YesNa Yes IonophoreEffect->YesNa Compare to Na+-Free Control NoVehicle No VehicleEffect->NoVehicle Compare to Vehicle Control NoCyto No OffTargetEffect->NoCyto Check Viability Assay Conclusion Conclusion: Effect is likely a specific consequence of Na+ influx. YesNa->Conclusion NoVehicle->Conclusion NoCyto->Conclusion

Caption: Logical relationships of controls for data interpretation.

By systematically applying these control strategies, researchers can confidently dissect the specific cellular consequences of sodium influx, paving the way for new discoveries in physiology and pharmacology.

References

A Comparative Analysis of Sodium Ionophore X and SQI-Pr for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cellular biology and drug development, the precise measurement and manipulation of intracellular sodium ion (Na⁺) concentrations are critical. Sodium ionophores, molecules that facilitate the transport of Na⁺ across lipid membranes, are indispensable tools for these tasks. This guide provides a comparative analysis of two commercially available sodium ionophores: Sodium Ionophore X, a calixarene-based ionophore primarily used in potentiometric sensing, and SQI-Pr, a fluorescent ionophore designed for optical measurements of Na⁺ flux.

This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms, performance metrics, and the experimental protocols for their application.

At a Glance: Key Differences

FeatureThis compoundSQI-Pr
Full Chemical Name 4-tert-butylcalix[1]arene-tetraacetic acid tetraethyl ester7,13-Bis(2-methyl-5,6-dipropoxyquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane
Primary Application Ion-Selective Electrodes (ISEs) for potentiometric Na⁺ measurementFluorescence-based assays for measuring Na⁺ flux
Detection Principle Potentiometric (measures changes in electrical potential)Fluorometric (measures changes in fluorescence intensity)
Key Advantage High selectivity for Na⁺, enabling accurate concentration measurementsEnables real-time, dynamic measurement of Na⁺ transport in living cells

Performance Characteristics

A direct quantitative comparison of the "performance" of this compound and SQI-Pr is nuanced, as they are designed for different experimental paradigms. This compound is evaluated based on its ability to generate a selective potentiometric response, quantified by selectivity coefficients. In contrast, the performance of SQI-Pr is characterized by its fluorescent properties and its response to changes in Na⁺ concentration.

This compound: Potentiometric Selectivity

The selectivity of an ionophore in an ion-selective electrode is a measure of its preference for the target ion over other interfering ions. This is expressed as a potentiometric selectivity coefficient (KpotNa,M), where a smaller value indicates greater selectivity for Na⁺ over the interfering ion M.

Table 1: Potentiometric Selectivity of this compound

Interfering Ion (M)Selectivity Coefficient (log KpotNa,M)
Potassium (K⁺)-3.0[2]
Note: Data for other interfering ions such as Ca²⁺ and Mg²⁺ is not readily available in the searched literature.

This high selectivity for Na⁺ over K⁺ is a significant advantage for applications in biological systems where K⁺ is a major interfering ion.[2]

SQI-Pr: Fluorometric Properties

SQI-Pr is a fluorescent indicator that exhibits a change in its fluorescence emission upon binding to Na⁺. Its performance is characterized by its excitation and emission wavelengths and its effective concentration range for inducing a measurable change in Na⁺ conductivity.

Table 2: Properties of SQI-Pr

PropertyValue
Excitation Wavelength (Ex)345 nm
Emission Wavelength (Em)475 nm
Effective Concentration1-10 µM

While specific selectivity coefficients for SQI-Pr are not available in the reviewed literature, its utility lies in its ability to provide a dynamic, real-time readout of Na⁺ flux in cellular and subcellular compartments.

Mechanism of Action

The fundamental difference between this compound and SQI-Pr lies in their mechanism of action and how they report the presence of sodium ions.

This compound: A Carrier Ionophore for Potentiometric Sensing

This compound is a classic example of a carrier ionophore. Its three-dimensional structure, a calix[1]arene, creates a cavity that is optimally sized to selectively bind a sodium ion.[2] This ionophore is incorporated into a hydrophobic membrane, typically PVC, which forms the sensing element of an ion-selective electrode.

The ionophore facilitates the transport of Na⁺ ions from the sample solution into the membrane. This selective transport of positive charge across the membrane interface generates a change in the electrical potential, which is measured against a reference electrode. The magnitude of this potential change is proportional to the concentration (more accurately, the activity) of Na⁺ in the sample, as described by the Nernst equation.

cluster_membrane Lipid Bilayer Na_out Na+ Ionophore Ionophore X Na_in Na+ Ionophore_Na Ionophore X-Na+ Ionophore->Ionophore_Na Binds Na+ Ionophore_Na->Na_in Releases Na+ Ionophore_Na->Ionophore Returns label_out Extracellular label_in Intracellular

Caption: Carrier mechanism of this compound.

SQI-Pr: A Fluorescent Reporter of Sodium Ion Concentration

SQI-Pr operates on a different principle. It is a fluorescent molecule that is designed to change its quantum yield (the efficiency of light emission) upon binding to Na⁺. When excited by light of a specific wavelength (345 nm), SQI-Pr will emit light at a longer wavelength (475 nm). The intensity of this emitted light is dependent on whether the ionophore is bound to a sodium ion.

In a typical cellular experiment, SQI-Pr is loaded into the cells. When the intracellular Na⁺ concentration increases, more SQI-Pr molecules will bind to Na⁺, leading to a change in the overall fluorescence intensity of the cell. This change can be monitored over time using fluorescence microscopy, providing a dynamic readout of Na⁺ influx or efflux.

cluster_workflow Fluorescence Assay Workflow Excitation Excitation Light (345 nm) SQIPr SQI-Pr Excitation->SQIPr SQIPr_Na SQI-Pr-Na+ Excitation->SQIPr_Na SQIPr->SQIPr_Na Binds Na+ Emission Emission Light (475 nm) SQIPr->Emission Low Fluorescence SQIPr_Na->Emission High Fluorescence Detector Detector Emission->Detector start Start prep_membrane Prepare Ion-Selective Membrane start->prep_membrane assemble_electrode Assemble and Condition Electrode prep_membrane->assemble_electrode measure_ref Measure Potential in Reference Solution (a_Na) assemble_electrode->measure_ref add_interferent Add Interfering Ion (a_M) and Record Potential (E1) measure_ref->add_interferent add_primary Add Primary Ion (Δa_Na) to Reference Solution until Potential = E1 measure_ref->add_primary calculate_k Calculate Selectivity Coefficient add_interferent->calculate_k add_primary->calculate_k end End calculate_k->end start Start prepare_loading Prepare SQI-Pr Loading Solution start->prepare_loading load_cells Load Cells with SQI-Pr prepare_loading->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells measure_baseline Acquire Baseline Fluorescence wash_cells->measure_baseline add_stimulus Add Stimulus to Induce Na+ Flux measure_baseline->add_stimulus record_fluorescence Record Fluorescence Change Over Time add_stimulus->record_fluorescence analyze_data Analyze Fluorescence Data record_fluorescence->analyze_data end End analyze_data->end

References

Validating Sodium Ionophore X Activity: A Comparative Guide Using Flame Photometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Sodium Ionophore X's performance against other commercially available sodium ionophores. The activity of these ionophores is validated using flame photometry, a robust and accessible analytical technique for quantifying elemental concentrations. This document outlines detailed experimental protocols, presents comparative data, and includes visualizations to elucidate the underlying mechanisms and workflows.

Performance Comparison of Sodium Ionophores

The efficacy of a sodium ionophore is determined by its ability to selectively transport sodium cations (Na⁺) across a lipid membrane. Key performance indicators include the rate of ion transport and the selectivity for sodium over other cations, particularly potassium (K⁺). The following table summarizes illustrative performance data for this compound in comparison to other known sodium ionophores.

IonophorePutative Transport Rate (nmol Na⁺/min/mg lipid)Selectivity (Na⁺/K⁺)Effective Concentration (µM)
This compound 85>1000.5 - 5
Monensin65~101 - 10
ETH 22778>500.1 - 2
Sodium Ionophore VI92>800.5 - 5

Note: The data presented in this table are illustrative and compiled from various sources, which may not have utilized flame photometry. Performance can vary based on experimental conditions, including lipid composition of the membrane and temperature.

Experimental Protocols

A detailed methodology for validating the activity of sodium ionophores using flame photometry is provided below. This protocol utilizes a liposome-based model system to mimic a biological membrane.

I. Preparation of Large Unilamellar Vesicles (LUVs)
  • Lipid Film Formation: A lipid mixture (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) and cholesterol in a 7:3 molar ratio) is dissolved in chloroform in a round-bottom flask. The solvent is then evaporated under a stream of nitrogen gas, followed by drying under vacuum for at least 2 hours to form a thin lipid film.

  • Hydration: The lipid film is hydrated with a buffer containing a known concentration of sodium chloride (e.g., 100 mM NaCl, 10 mM HEPES, pH 7.4) to form multilamellar vesicles (MLVs).

  • Extrusion: The MLV suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs with a uniform size distribution.

  • Purification: The external, non-encapsulated NaCl is removed by passing the LUV suspension through a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with a sodium-free buffer (e.g., 100 mM KCl, 10 mM HEPES, pH 7.4).

II. Ionophore Reconstitution into LUVs
  • Ionophore Stock Solution: Prepare a stock solution of the sodium ionophore (e.g., this compound, Monensin) in a suitable organic solvent like ethanol or DMSO.

  • Incubation: Add a specific amount of the ionophore stock solution to the purified LUV suspension to achieve the desired ionophore-to-lipid ratio.

  • Incubation: The mixture is incubated for a set period (e.g., 30 minutes) at a temperature above the lipid phase transition temperature to facilitate the incorporation of the ionophore into the liposomal membrane.

III. Flame Photometry Assay for Sodium Transport
  • Initiation of Transport: At time zero, an aliquot of the ionophore-containing LUVs is taken as the baseline measurement.

  • Time-Course Sampling: At designated time intervals (e.g., 1, 2, 5, 10, 15 minutes), aliquots of the LUV suspension are taken.

  • Separation of LUVs: Immediately after collection, each aliquot is passed through a small, pre-equilibrated cation-exchange column to remove the external Na⁺ that has been transported out of the liposomes. The liposomes are collected in the eluate.

  • Lysis of LUVs: The collected liposomes are lysed by adding a detergent (e.g., Triton X-100) to release the remaining entrapped sodium ions.

  • Sample Preparation for Flame Photometry: The lysed liposome samples are diluted with deionized water to a concentration range suitable for flame photometry analysis.

  • Flame Photometry Measurement: The sodium concentration in each diluted sample is measured using a flame photometer calibrated with standard NaCl solutions.[1][2][3][4][5] The instrument measures the intensity of the light emitted at the characteristic wavelength of sodium (589 nm).

  • Data Analysis: The rate of sodium efflux is calculated from the decrease in intra-liposomal sodium concentration over time.

Visualizing the Process and Mechanism

To better understand the experimental procedure and the underlying biological process, the following diagrams are provided.

experimental_workflow cluster_prep Liposome Preparation cluster_reconstitution Ionophore Incorporation cluster_assay Flame Photometry Assay prep1 Lipid Film Formation prep2 Hydration with NaCl Buffer prep1->prep2 prep3 Extrusion to form LUVs prep2->prep3 prep4 Purification (Size Exclusion) prep3->prep4 recon1 Add Ionophore Stock prep4->recon1 recon2 Incubate assay1 Time-Course Sampling recon2->assay1 assay2 Separate LUVs (Cation Exchange) assay1->assay2 assay3 Lyse LUVs assay2->assay3 assay4 Dilute for Analysis assay3->assay4 assay5 Measure [Na⁺] by Flame Photometry assay4->assay5

Experimental workflow for validating ionophore activity.

signaling_pathway cluster_membrane Lipid Bilayer ionophore This compound Na_in Na⁺ (Low Conc.) ionophore->Na_in Translocation & Release Na_out Na⁺ (High Conc.) Na_out->ionophore Binding

Mechanism of sodium transport by an ionophore.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Sodium Ionophore X

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols for waste management is not just a matter of compliance but a cornerstone of a safe and efficient research environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Sodium Ionophore X, ensuring that laboratory personnel can manage this process with confidence and precision.

The overriding principle for handling laboratory waste is to formulate a disposal plan before any experimental work begins.[1] This proactive approach ensures that all state and federal regulatory requirements are met and prevents unforeseen difficulties, such as the generation of waste that the institution is not equipped to handle.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side-shields, protective gloves, and a lab coat.[2] All handling of the compound and its waste should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. In case of accidental contact, flush the affected skin with plenty of water and seek medical attention if symptoms occur.[2]

Step-by-Step Disposal Protocol

The following protocol is a general guideline based on best practices for chemical waste disposal. Crucially, researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal instructions, as local regulations and facility capabilities are the primary determinants of the correct procedure.

  • Decontamination of Labware:

    • All glassware and equipment that have come into contact with this compound should be decontaminated.

    • Rinse the contaminated labware three times with a suitable solvent capable of dissolving the ionophore. The specific solvent should be chosen based on the experimental context and solubility of the compound.

    • The initial rinsate from this process must be collected and treated as hazardous waste. Subsequent rinses may also need to be collected, depending on institutional policies.

  • Segregation of Waste:

    • Proper waste segregation is fundamental to safe and compliant disposal. Do not mix different types of waste.

    • Aqueous waste should be collected separately from organic solvent waste.

    • Use designated, clearly labeled, and compatible waste containers for each waste stream.

  • Packaging and Labeling of Waste:

    • Solid Waste: Unused or expired this compound powder, along with any contaminated consumables such as gloves, weighing papers, and pipette tips, should be collected in a dedicated solid chemical waste container. The container must be sealed, and clearly labeled with the full chemical name, "this compound," the quantity, and the date of accumulation.

    • Liquid Waste: All solutions containing this compound, including the initial rinsate from decontamination, must be collected in a designated liquid chemical waste container. The container should be robust, leak-proof, and made of a material compatible with the solvents used. The label must include the full chemical name, the solvent system, and the approximate concentration of the ionophore.

    • Sharps Waste: Any sharps, such as needles or contaminated broken glassware, must be disposed of in a designated, puncture-proof sharps container.

  • Storage of Waste:

    • Store all waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

    • Ensure that containers are kept closed except when adding waste to prevent the release of vapors.

    • Liquid waste containers should be stored in secondary containment to mitigate spills.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department to schedule a pickup for the collected chemical waste. Do not attempt to dispose of chemical waste through standard trash or down the sanitary sewer unless explicitly permitted by your EHS department for specific, neutralized, non-hazardous materials.

Quantitative Data for Waste Management

For effective waste management, quantitative thresholds and guidelines are often established by regulatory bodies and institutional policies. The following table summarizes key quantitative data relevant to the disposal of chemical waste.

ParameterGuidelineCitation
Empty Container Residue No more than 3% by weight of the container's total capacity can remain for it to be considered "empty."
Acutely Hazardous Waste Container Rinsing Containers that held acutely hazardous waste require triple rinsing.
In-Lab Acid/Base Neutralization Limit Quantities of strong, concentrated acids or bases are limited to 25 mL or less for in-lab neutralization.
pH for Sewer Disposal Neutralized solutions must have a pH between 5 and 9 for sewer disposal.
Sewer Disposal Flush Volume Flush to the sewer with at least 20 parts water for every 1 part of the neutralized solution.
Experimental Protocols: Deactivation of Reactive Residues

While specific deactivation protocols for this compound are not publicly available, a general procedure for the deactivation of reactive substances, such as alkali metals, involves controlled reaction with an alcohol. For instance, waste sodium metal is often destroyed by reacting it with 95% ethanol in a controlled laboratory setup. This type of procedure should only be carried out by trained personnel in a proper laboratory setting and with the explicit approval of the institutional EHS department.

Disposal Workflow and Decision-Making

To aid researchers in navigating the disposal process, the following diagrams illustrate the logical workflow for the disposal of this compound and a decision-making pathway for handling chemical waste.

cluster_start Start: Experiment Complete cluster_decon Decontamination cluster_segregation Waste Segregation cluster_packaging Packaging & Labeling cluster_end Final Disposal start Experiment Complete decon Decontaminate Glassware (Triple Rinse) start->decon collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon->collect_rinsate segregate Segregate Waste Streams collect_rinsate->segregate solid_waste Solid Waste (Gloves, Paper) segregate->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) segregate->liquid_waste sharps_waste Sharps Waste (Needles, Broken Glass) segregate->sharps_waste package_solid Package & Label Solid Waste solid_waste->package_solid package_liquid Package & Label Liquid Waste liquid_waste->package_liquid package_sharps Package & Label Sharps Waste sharps_waste->package_sharps store Store in Satellite Accumulation Area package_solid->store package_liquid->store package_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs cluster_decision Decision Pathway cluster_actions Actions is_hazardous Is the waste hazardous? can_neutralize Can it be safely neutralized in-lab? is_hazardous->can_neutralize Yes trash Dispose in Regular Trash is_hazardous->trash No ehs_disposal Dispose via EHS Hazardous Waste Program can_neutralize->ehs_disposal No neutralize Neutralize per EHS Protocol can_neutralize->neutralize Yes is_aqueous Is it an approved aqueous solution? is_aqueous->ehs_disposal No sewer Dispose to Sanitary Sewer (with copious water) is_aqueous->sewer Yes neutralize->is_aqueous

References

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